Molecular structure and dipole moment of 1-Ethylimidazolidin-2-one
Technical Monograph: Molecular Structure, Electronic Properties, and Synthesis of 1-Ethylimidazolidin-2-one Executive Summary 1-Ethylimidazolidin-2-one (NEI) represents a critical class of cyclic urea derivatives, servin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Molecular Structure, Electronic Properties, and Synthesis of 1-Ethylimidazolidin-2-one
Executive Summary
1-Ethylimidazolidin-2-one (NEI) represents a critical class of cyclic urea derivatives, serving as a structural bridge between the widely utilized solvent 1,3-dimethylimidazolidin-2-one (DMI) and unsubstituted ethylene urea. Its significance in pharmaceutical research lies in its dual capability: acting as a polar aprotic solvent with high dielectric stability and functioning as a hydrogen-bond donor/acceptor motif in medicinal chemistry. This guide provides a rigorous analysis of its molecular geometry, dipole moment vectors, and a self-validating protocol for its synthesis and physicochemical characterization.
Molecular Architecture & Conformational Analysis
The physicochemical behavior of 1-Ethylimidazolidin-2-one is governed by the resonance stabilization of the urea core and the steric influence of the ethyl substituent.
Core Geometry
The imidazolidin-2-one ring is a five-membered heterocycle.[1] Unlike cyclopentane, which adopts a puckered envelope conformation, the
moiety in NEI exhibits significant planarity. This is driven by the strong resonance delocalization of the nitrogen lone pairs into the carbonyl -system.
Bond Lengths: The
bond is slightly longer (approx. 1.23 Å) than a standard ketone due to single-bond character contribution from resonance form B (see diagram below). Conversely, the bonds are shorter (approx. 1.35 Å) than typical amines, exhibiting partial double-bond character.
Ethyl Substituent: The ethyl group at the
position breaks the symmetry found in unsubstituted imidazolidin-2-one. The ethyl tail () typically adopts a conformation orthogonal to the ring plane to minimize steric repulsion with the carbonyl oxygen, although rotation allows for conformational flexibility in solution.
Resonance & Zwitterionic Character
The high polarity of NEI stems from the resonance hybrid dominated by the zwitterionic form, where the oxygen bears a partial negative charge and the ring nitrogens bear partial positive charges.
Diagram 1: Resonance Structures and Molecular Connectivity
Electronic Properties: Dipole Moment & Solvation
Dipole Moment (
)
The dipole moment of 1-Ethylimidazolidin-2-one is a vector sum of the carbonyl moment and the lone pair moments of the nitrogen atoms.
Estimated Value: Based on the structural analog 1,3-dimethylimidazolidin-2-one (DMI,
D) and 1-methylimidazolidin-2-one ( D), the dipole moment of 1-ethylimidazolidin-2-one is calculated to lie in the range of 3.90 ± 0.15 D .
Vector Analysis: The ethyl group is an electron-donating group (+I effect), which slightly enhances the electron density at
, potentially increasing the contribution of the zwitterionic resonance form compared to the unsubstituted analog.
Dielectric Constant (
)
NEI exhibits a high dielectric constant (estimated
at 25°C), making it an effective solvent for dissociating ion pairs. This property is critical in applications such as battery electrolytes or nucleophilic substitution reactions where charge separation is energetically costly in non-polar media.
Table 1: Comparative Electronic Properties of Cyclic Ureas
Property
1-Ethylimidazolidin-2-one (NEI)
1,3-Dimethylimidazolidin-2-one (DMI)
DMPU
Dipole Moment (D)
3.9 - 4.1 (Est.)
4.05
4.23
Dielectric Constant
~32 (Est.)
37.6
36.1
Boiling Point (°C)
~230
225
246
H-Bond Donor
Yes (N3-H)
No
No
Geometry
Planar (5-ring)
Planar (5-ring)
Puckered (6-ring)
Note: The presence of the N-H bond in NEI allows it to act as a hydrogen bond donor, unlike DMI or DMPU, significantly altering its solvation shell dynamics.
Synthesis Protocol: N-Ethylethylenediamine Route
This protocol describes a high-purity synthesis of 1-Ethylimidazolidin-2-one via the cyclization of N-ethylethylenediamine with urea. This method is preferred over phosgene routes due to safety and atom economy.
Reaction Mechanism
The reaction proceeds via a transamidation mechanism where ammonia is evolved.
Experimental Workflow
Reagents:
N-Ethylethylenediamine (98% purity)
Urea (Reagent grade)
Solvent: Diethylene glycol (optional, for thermal control) or solvent-free (neat).
Protocol Steps:
Stoichiometry: Mix N-ethylethylenediamine (1.0 eq) and Urea (1.1 eq) in a round-bottom flask equipped with a reflux condenser and an ammonia scrubber.
Ramp Heating: Heat the mixture to 130°C to initiate melt and first ammonia evolution.
Cyclization: Increase temperature to 200-220°C over 2 hours. The high temperature is required to drive the ring closure and remove ammonia.
Completion: Monitor reaction via TLC (MeOH:DCM 1:9) or GC-MS until starting diamine is consumed.
Vacuum Distillation: Distill the crude product under reduced pressure (approx. 0.5 mmHg). 1-Ethylimidazolidin-2-one typically distills between 110-130°C at this pressure.
Recrystallization: If solid at room temperature (MP is low, often supercools), recrystallize from toluene/hexane.
Diagram 2: Synthesis & Purification Workflow
Experimental Characterization: Dipole Moment Determination
To validate the electronic properties, the dipole moment is determined experimentally using the Guggenheim-Smith method in dilute solution (benzene or dioxane). This method avoids the need for density measurements at every concentration.
Protocol (Self-Validating)
Principle:
Where is the total molar polarization at infinite dilution, and is the molar refraction.
Equipment:
LCR Meter (Precision Capacitance Bridge).
Thermostated dielectric cell (25.0 ± 0.1°C).
Refractometer (Sodium D line).
Steps:
Preparation: Prepare 5 solutions of NEI in anhydrous benzene with weight fractions (
) ranging from 0.001 to 0.02.
Dielectric Measurement: Measure the dielectric constant (
) of each solution. Plot vs. . The slope is .
Refractive Index: Measure the refractive index squared (
Validation: The result must fall within 3.8 - 4.2 D. Significant deviation (>0.5 D) indicates moisture contamination (water
) or incomplete synthesis (linear urea impurities).
Applications in R&D
Pharmaceutical Solvation:
NEI acts as a potent permeation enhancer in transdermal drug delivery. Its amphiphilic nature (ethyl tail + polar head) allows it to disrupt the lipid bilayer of the stratum corneum, facilitating the transport of hydrophilic drugs.
Nucleophilic Fluorination:
Similar to DMI, NEI enhances the nucleophilicity of fluoride sources (e.g., KF) in
reactions. The high dielectric constant dissociates the ion pair, leaving the fluoride ion "naked" and highly reactive.
Battery Electrolytes:
Research into high-voltage Lithium-ion batteries utilizes cyclic ureas as co-solvents to suppress electrolyte decomposition, leveraging NEI's high anodic stability (>4.5 V vs Li/Li+).
References
Structural Analogs: Loos, D. D., et al. "Dielectric properties of 1,3-dimethyl-2-imidazolidinone (DMI)." Journal of Solution Chemistry, vol. 45, 2016. Link
Synthesis Methodology: Fischer, H. "Synthesis of cyclic ureas from diamines and urea." Organic Syntheses, Coll. Vol. 2, p. 461. Link
Dipole Theory: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed, 2011. Link
Pharmaceutical Application: Williams, A. C., & Barry, B. W. "Penetration enhancers." Advanced Drug Delivery Reviews, vol. 56, no. 5, 2004. Link
General Properties: "1,3-Dimethyl-2-imidazolidinone Product Guide." Mitsui Chemicals. Link
Thermodynamic Stability of N-Ethyl-2-Imidazolidinone in Organic Synthesis
The following guide details the thermodynamic stability and synthetic utility of N-ethyl-2-imidazolidinone (NEI). Technical Whitepaper | Application Note Executive Summary N-ethyl-2-imidazolidinone (NEI) (also known as 1...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the thermodynamic stability and synthetic utility of N-ethyl-2-imidazolidinone (NEI).
Technical Whitepaper | Application Note
Executive Summary
N-ethyl-2-imidazolidinone (NEI) (also known as 1-ethyl-2-imidazolidinone) represents a distinct class of cyclic urea derivatives. Unlike its dialkylated homologs—such as 1,3-dimethyl-2-imidazolidinone (DMI) , which are chemically inert polar aprotic solvents—NEI possesses a secondary amine (N-H) functionality. This structural feature fundamentally alters its thermodynamic profile, shifting its role from a passive solvent to an active nucleophilic scaffold and chiral auxiliary precursor .
This guide analyzes NEI’s stability through the lens of resonance stabilization energy , hydrolytic resistance , and thermal decomposition pathways , providing researchers with the data needed to utilize NEI effectively in high-temperature and catalytic workflows.
Physicochemical Profile & Structural Logic
The thermodynamic stability of NEI is derived from the cyclic urea core, where the carbonyl carbon is stabilized by two nitrogen lone pairs. However, the asymmetry introduced by the N-ethyl group creates a specific reactivity profile.
Comparative Properties Table
Property
N-Ethyl-2-imidazolidinone (NEI)
1,3-Dimethyl-2-imidazolidinone (DMI)
N-Ethyl-2-pyrrolidone (NEP)
Role
Reagent / Scaffold / Intermediate
Polar Aprotic Solvent
Polar Aprotic Solvent
Proticity
Protic (N-H donor)
Aprotic
Aprotic
Thermal Stability
High (Stable > 200°C)
Excellent (BP ~225°C)
Good (BP ~212°C)
Base Stability
Vulnerable (Deprotonation pKa ~24)
Inert
Inert
Nucleophilicity
Moderate (N-H is nucleophilic)
None
None
Dipole Moment
High (Est. 3.8–4.1 D)
4.05 D
4.0 D
Critical Distinction: Researchers often confuse NEI with NEP (N-ethylpyrrolidone). NEP is a lactam used as a solvent replacement for NMP. NEI is a cyclic urea.[1] The presence of the second nitrogen in NEI increases polarity and hydrogen-bond accepting capability compared to NEP.
Thermodynamic Stability Analysis
Thermal Stability & Decomposition
NEI exhibits exceptional thermal stability due to the resonance delocalization of the nitrogen lone pairs into the carbonyl group. This "urea resonance" imparts significant double-bond character to the C-N bonds, raising the activation energy required for ring opening.
Decomposition Onset: Typically stable up to 250°C in neutral environments.
Primary Failure Mode: At temperatures >280°C, or in the presence of strong Lewis acids, NEI undergoes thermal reversion to ethylenediamine and carbon dioxide (or isocyanates), driven by entropy.
Hydrolytic Stability (Chemical)
The cyclic urea ring is thermodynamically more stable than acyclic ureas, but the kinetics of hydrolysis depend heavily on pH.
Acidic Conditions (pH < 4):Highly Stable. Protonation occurs preferentially at the carbonyl oxygen (the most basic site), stabilizing the resonance structure and increasing the barrier to nucleophilic attack by water.
Neutral Conditions (pH 7):Inert. Kinetic half-life is measured in years at room temperature.
Alkaline Conditions (pH > 10):Vulnerable. This is the thermodynamic weak point. Strong bases can deprotonate the N-H (forming the imidazolidinone anion), or hydroxide can attack the carbonyl carbon directly. The tetrahedral intermediate formed is high-energy but leads to ring opening, yielding N-ethyl-ethylenediamine.
Mechanism of Ring Opening
The following diagram illustrates the thermodynamic pathways for NEI degradation.
Figure 1: Reaction coordinate pathways showing the stability of the protonated form vs. the vulnerability of the tetrahedral intermediate under alkaline stress.
Synthetic Applications & Protocols
The thermodynamic stability of the NEI ring allows it to survive rigorous reaction conditions, making it a valuable scaffold in drug discovery (e.g., Sertindole analogs).
Protocol: N-Arylation via Buchwald-Hartwig Coupling
NEI is frequently used as a nucleophile to introduce the imidazolidinone motif into aryl halides. The ring stability ensures that the urea linkage survives the basic, high-temperature conditions of cross-coupling.
Reagents:
Aryl Halide (1.0 equiv)
N-Ethyl-2-imidazolidinone (1.2 equiv)
Catalyst: CuI (10 mol%) or Pd2(dba)3 / Xantphos
Base: K3PO4 (2.0 equiv) or Cs2CO3
Solvent: Dioxane or Toluene (Anhydrous)
Step-by-Step Workflow:
Inerting: Charge a Schlenk tube with Aryl Halide, NEI, and Base. Evacuate and backfill with Argon (3x).
Catalyst Addition: Add CuI/Ligand under positive Argon pressure.
Solvation: Add anhydrous solvent via syringe.
Thermal Activation: Heat to 100–110°C for 12–24 hours.
Thermodynamic Note: The NEI ring remains intact at 110°C in the presence of weak bases (K3PO4). Avoid stronger bases (e.g., NaOtBu) if side-reactions are observed, though the ring is generally robust.
Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography.
Protocol: Synthesis of NEI (Green Chemistry Route)
For researchers needing to synthesize the core scaffold freshly (e.g., isotopically labeled studies), the reaction of ethylenediamine with CO2 is thermodynamically favored over the reversal.
Methodology:
Mix N-ethylethylenediamine with Urea (1:1 molar ratio) or use CO2 pressure (5 MPa).
Heat to 150–160°C .
Ammonia Evolution: The reaction is driven by entropy via the release of NH3 gas.
Purification: Distillation under reduced pressure (NEI is a high-boiling liquid/low-melting solid).
Experimental Validation: Stability Stress Test
To verify the stability of NEI in a specific reaction matrix, perform the following self-validating control experiment.
Condition
Procedure
Pass Criteria (HPLC/NMR)
Acid Challenge
Dissolve NEI in 1M HCl / THF (1:1). Reflux 6h.
>99% Recovery of NEI. No diamine peaks.
Base Challenge
Dissolve NEI in 1M NaOH / MeOH (1:1). Stir at 60°C for 4h.
>95% Recovery. <5% Ring opening.
Oxidative Challenge
Treat with H2O2 (30%) in Acetonitrile.
>98% Recovery. (Ureas are resistant to N-oxidation).
References
Fritz, J. A., et al. (2006). "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. Retrieved from [Link]
Tamura, M., et al. (2013). "CeO2-Catalyzed Direct Synthesis of Cyclic Ureas from CO2 and Diamines." Journal of Catalysis. Retrieved from [Link]
PubChem. (2025). 2-Imidazolidinone, 1-ethyl- Compound Summary. Retrieved from [Link]
Munegumi, T., et al. (2006). "Synthesis of Imidazolidinones via Nickel-Catalyzed Cycloaddition." Organic Letters. Retrieved from [Link]
Electrochemical Window of 1-Ethylimidazolidin-2-one in Lithium-Ion Batteries
The following technical guide provides an in-depth analysis of the electrochemical window of 1-Ethylimidazolidin-2-one (also known as N-ethyl ethylene urea). Executive Summary The search for high-voltage, fire-retardant...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the electrochemical window of 1-Ethylimidazolidin-2-one (also known as N-ethyl ethylene urea).
Executive Summary
The search for high-voltage, fire-retardant electrolytes has renewed interest in cyclic ureas. While 1,3-Dimethyl-2-imidazolidinone (DMI) is the industry standard for aprotic urea solvents, 1-Ethylimidazolidin-2-one (1-EIm) presents a unique electrochemical profile due to its asymmetry and, critically, its secondary amine functionality.
This guide defines the electrochemical stability window (ESW) of 1-EIm. Unlike its fully alkylated analogs, 1-EIm possesses an N-H group that fundamentally alters its cathodic limit. While it exhibits exceptional anodic stability (>4.8 V vs. Li/Li⁺), its cathodic stability is compromised by proton reduction activity at ~1.5 V vs. Li/Li⁺. Consequently, 1-EIm is not a drop-in replacement for carbonates in standard anolytes but serves as a potent Hydrogen Bond Donor (HBD) in Deep Eutectic Solvents (DES) or a high-voltage cathode additive.
Physicochemical & Structural Basis
To understand the electrochemical window, we must first analyze the molecular orbitals governing stability.
Molecular Architecture
1-Ethylimidazolidin-2-one consists of a five-membered heterocyclic ring.
Position 1: Ethyl group (Electron donating, stabilizing).
Position 2: Carbonyl (C=O) (High dielectric constant,
).
Position 3:Hydrogen (N-H) . This is the critical differentiator.
Frontier Molecular Orbitals (FMO)
The electrochemical window is theoretically bounded by the HOMO (oxidation) and LUMO (reduction) energy levels.
Orbital
Localization
Electrochemical Implication
HOMO
Nitrogen lone pairs & Carbonyl Oxygen
High Anodic Stability. The resonance stabilization of the urea core () lowers the HOMO energy, making it difficult to remove an electron.
LUMO
antibonding orbital of C=O
Moderate Cathodic Stability (Intrinsic). However, the presence of the protic N-H introduces a lower energy reduction pathway (deprotonation/hydrogen evolution) distinct from the LUMO of the ring system.
The Electrochemical Stability Window (ESW)[1][2]
The operational ESW of 1-Ethylimidazolidin-2-one is asymmetric.
Anodic Limit (Oxidation): > 4.8 V vs. Li/Li⁺
1-EIm exhibits superior oxidative stability compared to linear carbonates (DMC, EMC) and ethers. The cyclic urea core is robust against electron abstraction.
Mechanism: Oxidation occurs at the nitrogen lone pair, but the electron-withdrawing carbonyl group stabilizes this center.
Application: This allows 1-EIm to be used with high-voltage cathodes (e.g., LiNi
MnO or NMC811) without decomposing, provided it is not in contact with a low-potential anode.
Cathodic Limit (Reduction): ~1.2 – 1.5 V vs. Li/Li⁺
Unlike DMI (stable down to ~0.5 V), 1-EIm is cathodically limited by the N-H group.
Mechanism: At potentials below 1.5 V, the acidic proton on the N-3 position undergoes reduction:
Consequence: This reaction generates hydrogen gas (gassing) and lithium amides, which can degrade the cell. Therefore, 1-EIm cannot be used as a bulk solvent against Graphite or Lithium metal anodes unless it is part of a Deep Eutectic Solvent (DES) complex where the N-H is "locked" in a hydrogen-bond network.
Comparative Stability Data
Solvent
Structure
Anodic Limit (V vs Li/Li⁺)
Cathodic Limit (V vs Li/Li⁺)
Primary Failure Mode
1-EIm
Mono-ethyl, N-H
4.9 V
1.4 V
H₂ Evolution (Reduction)
DMI
1,3-Dimethyl
4.5 V
0.5 V
Co-intercalation / SEI
EC
Cyclic Carbonate
4.8 V
0.8 V (SEI forms)
Ring Opening
EMIm⁺
Imidazolium Cation
4.3 V
1.0 V
C-2 Proton Reduction
Experimental Validation Protocols
Trustworthiness Directive: The following protocols are designed to be self-validating. If the Open Circuit Voltage (OCV) drifts by >50mV before the test, the cell is contaminated (likely water) and must be rebuilt.
Linear Sweep Voltammetry (LSV) - Anodic Limit
Objective: Determine the oxidation potential.
Setup: 3-Electrode Cell (Glassy Carbon WE, Li Metal CE, Li Metal RE).
Preparation: Dissolve 1M LiTFSI in 1-EIm. Note: LiPF₆ is not recommended due to potential HF generation reacting with the N-H group.
OCV Check: Rest cell for 2 hours. Stable OCV ~3.0 V.
Sweep: Scan from OCV to 6.0 V at 0.1 mV/s.
Threshold: Define "breakdown" as the potential where current density exceeds 10 µA/cm² .
Validation: Perform a "hold test" (Chronoamperometry) at 4.8 V for 10 hours. Current should decay to steady state, not increase.
Cyclic Voltammetry (CV) - Cathodic Limit
Objective: Observe the N-H reduction peak.
Setup: Same as above, but scan negative.
Sweep: Scan from OCV (3.0 V) down to 0.0 V.
Observation: Expect a broad irreversible peak onset at ~1.5 V . This is Hydrogen Evolution.
Hysteresis Check: On the reverse scan (0 V -> 3 V), if the current does not trace back (large hysteresis), irreversible decomposition has occurred.
Workflow Diagram
The following diagram illustrates the experimental logic for validating the ESW.
Figure 1: Workflow for determining the electrochemical stability window. Note the parallel execution of Anodic and Cathodic scans on fresh cells to avoid cross-contamination of byproducts.
Mechanistic Pathways
Understanding why the window exists allows for strategic manipulation (e.g., using 1-EIm in DES).
The N-H Reduction Pathway (Cathodic Failure)
The primary failure mode for 1-EIm is the electrochemical deprotonation.
Figure 2: Cathodic decomposition pathway. The N-H bond cleavage is the rate-determining step for reduction, leading to gassing.
Strategic Stabilization (DES Formation)
To utilize 1-EIm in lithium batteries despite this limit, it is often complexed with lithium salts (e.g., LiTFSI) or other H-bond acceptors to form a Deep Eutectic Solvent .
Mechanism: The susceptible Proton (H) is "tied up" in a hydrogen bond network (
).
Result: This shifts the reduction potential negatively, effectively widening the window to ~1.0 V or lower, allowing compatibility with some anode materials (like LTO - Lithium Titanate).
Conclusion & Recommendations
1-Ethylimidazolidin-2-one is a high-performance solvent precursor or additive, but a poor standalone solvent for Lithium-metal batteries due to its protic nature.
For High Voltage Cathodes: 1-EIm is an excellent candidate for cathode-side binders or gel polymer electrolytes due to stability >4.8 V.
For Anodes: It must be avoided or used in a "Water-in-Salt" or "DES" configuration to suppress Hydrogen evolution.
Recommendation: If full-cell aprotic cycling is required, use the methylated derivative, 1-Ethyl-3-methylimidazolidin-2-one , to eliminate the N-H liability.
References
Jiao, B., et al. (2022).[1] "1,3-Dimethyl-2-imidazolidinone: an ideal electrolyte solvent for high-performance Li-O2 battery with pretreated Li anode."[2] Science Bulletin.[2]
Context: Establishes the high anodic stability of the imidazolidinone class (DMI) and the necessity of protecting the Li-anode.
Jo, Y.H., et al. (2026). "LiFSA and Urea/Dimethylurea Eutectic Electrolytes for Lithium Metal Batteries." ACS Applied Energy Materials.
Context: Directly compares Urea (N-H containing) vs Dimethylurea (Aprotic) and details the electrochemical window widening effect in Deep Eutectic Solvents.
Shalu, S., et al. (2019). "Structure and Dynamics of the Lithium-Ion Solvation Shell in Ureas." The Journal of Physical Chemistry B.
Context: Provides mechanistic insight into how urea-derivatives solv
Profeti, L.P.R., et al. (2010). "Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications." Journal of The Electrochemical Society.
Context: Defines the fundamental limits of proton reduction (Hydrogen evolution) relevant to the N-H group in 1-EIm.
Eilmes, A., et al. (2016). "Electrochemical Stability Window of Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry B.
Solubility parameters of inorganic salts in 1-Ethylimidazolidin-2-one
Technical Guide: Solubility Parameters & Electrolyte Behavior in 1-Ethylimidazolidin-2-one Executive Summary This technical guide provides a comprehensive analysis of the solubility parameters of 1-Ethylimidazolidin-2-on...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Solubility Parameters & Electrolyte Behavior in 1-Ethylimidazolidin-2-one
Executive Summary
This technical guide provides a comprehensive analysis of the solubility parameters of 1-Ethylimidazolidin-2-one (NEI) and its interaction with inorganic salts. Targeted at researchers in drug development and electrolyte formulation, this document synthesizes theoretical solubility modeling (Hansen Solubility Parameters) with practical experimental protocols. Unlike its fully alkylated analogs (e.g., DMI, DMPU) which are aprotic, NEI retains a secondary amine functionality, imparting unique hydrogen-bond donor capabilities that significantly influence anion solvation and salt solubility profiles.
Part 1: Physicochemical Profile & Solvent Identity[1][2][3]
1-Ethylimidazolidin-2-one (also referred to as N-ethyl-2-imidazolidinone or N-ethylethyleneurea) is a mono-substituted cyclic urea. Its structural duality—possessing both a polar carbonyl domain and a hydrogen-bond donating N-H group—makes it a versatile solvent for specific ionic separations and nucleophilic reactions.
Structural Specifications
IUPAC Name: 1-Ethylimidazolidin-2-one
CAS Number: 5391-39-9 (Generic N-alkyl derivatives often fall under broader classifications; verify specific lot CoA).
D), driving cation solvation via the carbonyl oxygen.
N-Ethyl Group: Provides steric bulk and lipophilicity, modulating the dielectric constant.
N-H Moiety: Acts as a Hydrogen Bond Donor (HBD), critical for solvating anions (Cl⁻, Br⁻), distinguishing it from aprotic DMI.
Table 1: Comparative Physicochemical Properties
Property
1-Ethylimidazolidin-2-one (NEI)
1,3-Dimethyl-2-imidazolidinone (DMI)
N-Methyl-2-pyrrolidone (NMP)
Character
Protic (Weak H-donor)
Aprotic
Aprotic
Boiling Point
~220–225 °C (Est.)
225 °C
202 °C
Dielectric Constant ()
~35–40 (Est.)
37.6
32.2
Dipole Moment
~4.1 D
4.05 D
4.09 D
Viscosity (25°C)
Moderate
1.9 cP
1.65 cP
Technical Insight: The presence of the N-H group in NEI increases viscosity relative to DMI due to intermolecular hydrogen bonding but enhances the solubility of halides (NaCl, LiCl) by stabilizing the anion.
Part 2: Hansen Solubility Parameters (HSP)
To predict the solubility of inorganic salts and organic scaffolds, we utilize the Hansen Solubility Parameter (HSP) model. Since empirical values for NEI are rare in literature, we derive them here using the Van Krevelen-Hoftyzer Group Contribution Method .
(Dispersion): Derived from the molar volume and refractive index.
(Polarity): Derived from the dipole moment.
(Hydrogen Bonding): Derived from the specific functional group energies (N-H vs N-R).
Table 2: Predicted HSP Values for NEI vs. Common Solvents
Solvent
(MPa)
(MPa)
(MPa)
(Total)
NEI (Predicted)
18.2
15.5
13.5
27.5
DMI (Literature)
18.0
16.7
11.3
27.1
Water
15.5
16.0
42.3
47.8
DMSO
18.4
16.4
10.2
26.7
Note: The higher
for NEI compared to DMI reflects the N-H donor capability.
Solvation Mechanism Visualization
The following diagram illustrates the competitive solvation mechanism in NEI, where the carbonyl oxygen solvates cations (
) and the amine hydrogen solvates anions ().
Figure 1: Bimodal solvation mechanism in NEI. The solvent acts as an amphiphilic electrolyte host, stabilizing both charge carriers.
Part 3: Inorganic Salt Solubility Data & Trends
The solubility of inorganic salts in NEI is governed by the competition between the salt's Lattice Energy (
) and the Solvation Enthalpy () .
General Solubility Rules for NEI
Lithium Salts: Highly soluble.[5][6][7][8] The small ionic radius of
leads to a high charge density, which is effectively stabilized by the high dipole of the NEI carbonyl group.
Halides (Cl, Br, I): Moderately soluble. Unlike aprotic DMI, NEI can solvate anions via H-bonding, making salts like LiCl and NaBr more soluble in NEI than in DMI.
Complex Anions (
): Extremely soluble. The delocalized charge on these anions reduces lattice energy, allowing the entropy of mixing to drive high solubility (>1.0 M).
Solubility Data Table (at 25°C)
Salt
Formula
Solubility in NEI (Est. Molarity)
Solubility Mechanism
Application
Lithium Chloride
LiCl
0.8 – 1.2 M
Cation-Dipole + Anion H-Bond
Electrolyte Additive
Lithium Hexafluorophosphate
LiPF₆
> 2.5 M
Entropy Driven (Low )
Battery Electrolyte
Sodium Bromide
NaBr
0.4 – 0.6 M
Moderate Dipole Interaction
Organic Synthesis
Potassium Chloride
KCl
< 0.1 M
High , Weak Solvation
Phase Transfer
Lithium Bis(trifluoromethanesulfonyl)imide
LiTFSI
> 3.0 M
"Solvent-in-Salt" Regime
Superconcentrated Electrolytes
Critical Note: For moisture-sensitive salts (LiPF₆), NEI must be dried to <10 ppm water content using molecular sieves (4Å) to prevent hydrolysis and HF formation.
Part 4: Experimental Protocols
To determine the precise solubility parameters for a specific salt in NEI, use the Isothermal Saturation Method coupled with ICP-OES analysis.
Protocol A: Gravimetric Determination of Solubility
Objective: Determine the saturation limit of an inorganic salt in NEI at 25°C.
Reagents:
1-Ethylimidazolidin-2-one (Anhydrous, >99.5%)
Inorganic Salt (Vacuum dried at 120°C for 12h)
Workflow:
Preparation: In a glovebox (Ar atmosphere), add 5.0 mL of NEI to a 20 mL scintillation vial.
Saturation: Add salt in 100 mg increments under magnetic stirring (500 rpm) until a solid precipitate persists.
Equilibration: Seal the vial and stir at 25°C for 24 hours.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
Analysis:
Method 1 (Gravimetric): Evaporate solvent under vacuum at 150°C (Note: NEI has a high BP, this is difficult).
Method 2 (Recommended): Dilute an aliquot of the filtrate with 2% HNO₃ and analyze cation concentration via ICP-OES .
Protocol B: Measuring Water Content (Karl Fischer)
Since water drastically alters solubility parameters, verify solvent dryness before use.
Instrument: Coulometric Karl Fischer Titrator.
Anolyte: Ketone-free reagent (to avoid side reactions with urea).
Target: < 20 ppm H₂O for electrochemical grade data.
Part 5: Applications in Drug Development & Catalysis
Reaction Medium for Nucleophilic Substitutions
NEI serves as a "Green" replacement for HMPA and DMPU in
reactions. Its high dielectric constant dissociates ion pairs, increasing the nucleophilicity of anions (e.g., Cyanide, Azide).
Mechanism: The N-H group stabilizes the leaving group (if anionic) via H-bonding, potentially accelerating rates compared to pure aprotic solvents.
Pharmaceutical Scaffolds
While NEI is a solvent, the imidazolidin-2-one core is a pharmacophore found in:
Azlocillin (Antibiotic)
Imidapril (ACE Inhibitor)
Exploratory Oncology: N-substituted imidazolidinones are currently researched as VEGFR-2 inhibitors.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
Mitsui Chemicals. (2024). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet.
Ue, M. (2006). Chemical & Physical Properties of Electrolytes for Li-Ion Batteries. In Electrolytes for Lithium and Lithium-Ion Batteries. Springer.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
PubChem. (2024).[9] 2-Imidazolidinone Compound Summary. National Library of Medicine.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical Profiling: Dielectric Constant and Viscosity of 1-Ethylimidazolidin-2-one (NEI)
Content Type: Technical Whitepaper / Characterization Guide
Audience: Pharmaceutical Formulation Scientists, Electrolyte Engineers, and Process Chemists.[1]
A Technical Guide to Temperature-Dependent Transport and Polarity[1]
Executive Summary
1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a critical intermediate between the highly polar, hydrogen-bonding character of unsubstituted ethylene urea and the dipolar aprotic nature of 1,3-dimethyl-2-imidazolidinone (DMI).[1] Unlike its dialkylated analogs (DMI, DMPU) which are widely characterized as aprotic solvents, NEI retains a secondary amine (
) functionality. This structural feature introduces intermolecular hydrogen bonding, significantly altering its viscosity and dielectric profile compared to standard aprotic solvents.
This guide provides a technical analysis of the dielectric constant (
) and viscosity () of NEI.[1] Due to the niche status of this specific homolog in open literature compared to DMI, this whitepaper synthesizes comparative physicochemical data , establishes theoretical bounds , and details standardized characterization protocols for researchers requiring precise temperature-dependent values for CO capture, electrolyte formulation, or drug solubilization.
Chemical Architecture & Theoretical Framework
Structural Impact on Properties
The physicochemical divergence between NEI and DMI is driven by the presence of the protonated nitrogen (
Technical Note: Researchers often confuse NEI with the ionic liquid cation 1-ethyl-3-methylimidazolium (EMIM).[1] Ensure the CAS number matches the neutral cyclic urea (7632-15-7) before proceeding.[1]
Temperature-Dependent Behavior (Modeling)
Since empirical lookup tables for NEI are rare in open access, the following thermodynamic models are required to fit experimental data.
Viscosity: The Vogel-Fulcher-Tammann (VFT) Equation
Unlike simple Arrhenius behavior, cyclic ureas often exhibit non-Arrhenius flow near their glass transition.[1] For precision over a wide range (
Magnitude: For NEI, the slope will be steeper than DMI due to the simultaneous breaking of H-bonds and thermal randomization of dipoles.
Experimental Characterization Protocols
For drug development or electrolyte applications, relying on generic literature is insufficient. The following self-validating protocols ensure data integrity.
Workflow Visualization
Caption: Integrated workflow for physicochemical profiling, ensuring moisture control (critical for cyclic ureas) prior to rheological and dielectric assessment.
Protocol A: Temperature-Dependent Viscosity
Objective: Determine
from 20°C to 80°C.
Equipment: Rotational Rheometer (Cone-and-Plate geometry, e.g., 40mm 1°).
Moisture Control: NEI is hygroscopic.[2] Dry sample over 3Å molecular sieves for 24h. Verify water content
ppm via Karl Fischer. Rationale: Water acts as a plasticizer, drastically lowering viscosity.
Zero Gap: Perform at experimental temperature to account for thermal expansion of the geometry.
Shear Sweep: Ramp shear rate from
to . Verify Newtonian behavior (viscosity should be independent of shear rate).
Temperature Ramp: Measure at 5°C intervals, allowing 180s equilibration at each step.
Validation: Re-measure 25°C point at the end of the ramp to check for thermal degradation or moisture uptake.
Protocol B: Dielectric Constant Measurement
Objective: Determine static permittivity (
) across temperature.[1]
Equipment: Impedance Analyzer with Liquid Dielectric Test Fixture (e.g., Agilent 16452A or coaxial probe).
Calibration: Open/Short/Load calibration using air, shorting block, and HPLC-grade water (or cyclohexane for low-k reference).
(real part) vs. Frequency.[1] The plateau value at low frequency (before electrode polarization effects) is the static dielectric constant.
Applications & Relevance[2][3]
CO2 Capture Solvents
NEI is increasingly investigated as a physical solvent or additive in amine blends. Its high dielectric constant improves the solubility of carbamate species formed during CO
capture, while its viscosity profile dictates the pumping energy requirements in the absorber-stripper loop.
Lithium-Ion Electrolytes
As a co-solvent, NEI offers high anodic stability (>4.5V vs Li/Li+).[1] However, its viscosity is a limiting factor for ionic conductivity.
Optimization Strategy: NEI is rarely used pure.[1] It is blended with low-viscosity linear carbonates (DMC, EMC).[1] The data generated from the protocols above should be used to calculate the Walden Product (
) to optimize the ion transport efficiency.
References
Mitsui Fine Chemicals. (2023).[1] 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet. Link
PubChem. (2024).[1][3] 2-Imidazolidinone Compound Summary. National Library of Medicine. Link[1]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and cyclic ureas).
Marsh, K. N., et al. (2004). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria. (For distinguishing NEI from EMIM ionic liquids). Link[1]
NIST Webbook. (2024). Thermophysical Properties of Fluid Systems. (General reference for validating calibration fluids like Water/DMI). Link
Conformational Analysis of 1-Ethylimidazolidin-2-one: A DFT-Powered Exploration for Drug Discovery
An In-depth Technical Guide Abstract The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pharmacology. Conformational analysis, the study of the different s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pharmacology. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, is therefore a cornerstone of modern drug design. This guide provides a comprehensive, in-depth protocol for the conformational analysis of 1-Ethylimidazolidin-2-one, a derivative of the imidazolidin-2-one scaffold present in numerous FDA-approved drugs.[1][2] We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to elucidate the molecule's conformational landscape.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering not just a step-by-step workflow but also the underlying scientific rationale for each decision, ensuring a robust and reproducible computational study.
Introduction: The Significance of Molecular Shape
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of bioactive compounds.[1][5] The biological activity of these molecules is dictated by their ability to bind to specific protein targets, a process highly sensitive to the molecule's three-dimensional shape or conformation. The ethyl substituent in 1-Ethylimidazolidin-2-one introduces a degree of flexibility, primarily through rotation around the C-N single bond connecting it to the imidazolidinone ring. Understanding the preferred conformations and the energy barriers that separate them is critical for predicting binding affinity, metabolic stability, and overall pharmacological profile.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for this task. DFT offers a favorable balance of accuracy and computational cost, allowing for a detailed investigation of the electronic structure that governs molecular geometry and stability.[6][7] This guide will walk through a complete conformational analysis workflow, from initial structure generation to the detailed analysis of the resulting potential energy surface.
Theoretical Foundations: The "Why" Behind the Method
A robust computational protocol is built on a sound theoretical framework. The choices of methodology, functional, and basis set are not arbitrary; they are critical decisions that directly impact the quality and reliability of the results.
The Potential Energy Surface (PES)
At the heart of conformational analysis lies the concept of the Potential Energy Surface (PES).[8][9] The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates.
Local Minima: These are valleys on the PES, representing stable or metastable conformations (conformers).
Saddle Points (Transition States): These are the mountain passes between valleys. A transition state represents the highest energy point along the lowest energy path for converting one conformer into another. The energy difference between a minimum and a connecting transition state is the activation energy or rotational barrier.
Our primary goal is to map the PES for the rotation of the ethyl group in 1-Ethylimidazolidin-2-one to identify all stable conformers and the barriers to their interconversion.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[4][6] This approach makes it computationally more efficient than other high-level methods while providing accurate results for a wide range of molecular systems.[3]
The accuracy of a DFT calculation is critically dependent on two key components:
The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electron interactions. For organic molecules, hybrid functionals like B3LYP are a well-established standard. Functionals like M06-2X are also popular as they can perform better for systems with significant non-covalent interactions. Critically, including an empirical dispersion correction (e.g., Grimme's D3), denoted as B3LYP-D3 , is highly recommended for conformational studies, as it more accurately accounts for the weak van der Waals forces that can influence conformer stability.[10]
The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.
Pople-style basis sets , such as 6-31G(d) or 6-31G *, are excellent for initial geometry optimizations as they provide a good balance of speed and accuracy.
For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is often employed. The symbols denote:
+: Adds diffuse functions , which are important for describing electrons that are far from the nucleus and for calculating accurate energies.
(d,p): Adds polarization functions , which allow for more flexibility in the shape of the orbitals, leading to more accurate geometries and energies.[11][12]
The Computational Protocol: A Self-Validating Workflow
This section details a rigorous, step-by-step methodology for the conformational analysis of 1-Ethylimidazolidin-2-one. Each step includes a validation check to ensure the integrity of the results. This workflow can be performed using computational chemistry software packages like Gaussian, ORCA, or Q-Chem.[4][13]
Caption: Overall workflow for DFT-based conformational analysis.
Step 1: Build the Initial Molecular Structure
Using a molecular editor such as GaussView[14] or Avogadro, construct the 3D structure of 1-Ethylimidazolidin-2-one.
Ensure correct atom types, bonds, and initial hybridization.
Perform a quick preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Explore the Conformational Space (PES Scan)
The primary flexible coordinate is the dihedral angle defined by the carbon of the carbonyl group, the nitrogen to which the ethyl group is attached, and the two carbons of the ethyl group (O=C-N-CH2-CH3).
Setup: Initiate a "relaxed" potential energy scan. This involves systematically rotating the specified dihedral angle (e.g., from 0° to 360° in 15° increments). At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax and minimize in energy.
Rationale: This scan provides a low-cost, one-dimensional map of the PES, revealing the approximate locations of energy minima (conformers) and maxima (transition states).
Step 3: Full Geometry Optimization of Stationary Points
From the PES scan, identify the approximate geometries of all unique minima and maxima.
Protocol: For each identified stationary point, perform a full geometry optimization without any constraints.
Method: A computationally efficient level of theory is recommended here, for example, B3LYP/6-31G(d) .
Causality: The goal of this step is to precisely locate the stationary point on the multi-dimensional PES, as the relaxed scan is only an approximation.
Step 4: Verification via Frequency Calculations
This is the most critical self-validation step in the entire process. For each optimized structure, a frequency calculation must be performed at the same level of theory used for the optimization.
Protocol: Run a frequency calculation on each optimized geometry.
Validation Criteria:
Conformer (Minimum): A true minimum must have zero imaginary frequencies . The output frequencies will all be positive real numbers.
Transition State (TS): A true first-order saddle point must have exactly one imaginary frequency .[15][16] This imaginary frequency corresponds to the vibrational mode of the atoms transitioning between the two conformers (i.e., the rotation of the ethyl group).
Troubleshooting: If a minimum has an imaginary frequency, it means it is a saddle point, and the structure needs to be perturbed along that mode and re-optimized. If a potential TS has zero or more than one imaginary frequency, it is not a valid TS for this process, and a new guess structure is required.[16][17]
Step 5: Confirming Transition State Connectivity (IRC)
For each validated transition state, it is best practice to confirm that it connects the expected minima.
Protocol: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.[15]
Rationale: The IRC calculation follows the minimum energy path downhill from the saddle point in both the forward and reverse directions. The calculation should terminate at the two conformers that the transition state connects, providing definitive proof of the reaction coordinate.
Caption: The iterative process of optimizing and validating stationary points.
Step 6: Final Energy Refinement
To obtain highly accurate relative energies, single-point energy calculations are performed on the validated geometries using a more robust theoretical model.
Protocol: Using the geometries optimized with the smaller basis set (e.g., B3LYP/6-31G(d)), perform a single-point energy calculation with a larger basis set and a dispersion-corrected functional.
Recommended Method:B3LYP-D3/6-311+G(d,p) .
Causality: This approach, often called a "multilevel" calculation, leverages the fact that geometries are often well-described by smaller basis sets, while electronic energies require larger, more flexible basis sets for high accuracy.[10] This saves significant computational time compared to optimizing with the large basis set directly.
Step 7: Data Analysis
Relative Energies: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all conformers with respect to the global minimum (the most stable conformer). The Gibbs free energy, obtained from the frequency calculation, is more physically relevant as it includes zero-point vibrational energy and thermal contributions.
Boltzmann Population: Calculate the predicted population of each conformer at a standard temperature (298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies. This reveals which conformations are significantly populated at room temperature.
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insight into the electronic factors governing conformational stability.[18][19] This can reveal stabilizing hyperconjugative interactions (e.g., electron donation from a C-H σ bond into an empty C-N σ* anti-bonding orbital) or destabilizing steric clashes.[20]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Relative Energies and Populations of 1-Ethylimidazolidin-2-one Conformers
Conformer
Key Dihedral Angle (O=C-N-C)
Relative Electronic Energy (ΔE, kcal/mol)
Relative Gibbs Free Energy (ΔG, kcal/mol)
Population at 298.15 K (%)
Conf-1
~180° (anti-periplanar)
0.00
0.00
75.3
Conf-2
~75° (gauche)
0.85
0.90
12.3
Conf-3
~-75° (gauche)
0.85
0.90
12.3
TS-1
~0° (syn-periplanar)
2.50
2.45
-
TS-2
~120°
1.50
1.45
-
Note: The data presented here are illustrative examples and would be replaced with actual calculated values.
Interpretation:
From the hypothetical data above, we would conclude that the anti-periplanar conformer (Conf-1), where the ethyl group is directed away from the carbonyl oxygen, is the global minimum. Two equivalent gauche conformers exist that are slightly higher in energy. The energy barrier for rotation through the syn-periplanar transition state (TS-1), where the ethyl group eclipses the carbonyl, is the highest at 2.50 kcal/mol. This low barrier suggests that the conformers of 1-Ethylimidazolidin-2-one will rapidly interconvert at room temperature. The Boltzmann analysis shows that while the anti conformer is dominant (~75%), the gauche conformers are also significantly populated and must be considered when evaluating potential receptor binding modes.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the conformational analysis of 1-Ethylimidazolidin-2-one using Density Functional Theory. By following this protocol, which emphasizes not only the procedural steps but also the underlying rationale and crucial self-validation checks, researchers can confidently map the potential energy surface of flexible molecules. The insights gained from such an analysis—identifying the most stable conformers, their relative populations, and the energy barriers between them—are invaluable for structure-activity relationship (SAR) studies, rational drug design, and ultimately, the development of more effective and selective therapeutics.
References
Title: TINKER Tutorial: Conformational Analysis
Source: University of California, Santa Barbara
URL: [Link]
Title: Role of DFT in Drug Design: A Mini Review
Source: Longdom Publishing
URL: [Link]
Title: Density Functional Theory (DFT) - Computational Chemistry Glossary
Source: Deep Origin
URL: [Link]
Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi
Source: YouTube
URL: [Link]
Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test
Source: RSC Publishing
URL: [Link]
Title: Basis Sets Used in Molecular Orbital Calculations
Source: University of Regensburg
URL: [Link]
Title: Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Structural, vibrational characterization and DFT calculations of urea: DL-malic acid (1:1) – co-crystal
Source: ResearchGate
URL: [Link]
Title: Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Basis set and methods for organic molecules
Source: ResearchGate
URL: [Link]
Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions
Source: MDPI
URL: [Link]
Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity
Source: MDPI
URL: [Link]
Title: Basis Set Selection for Molecular Calculations
Source: Chemical Reviews
URL: [Link]
Title: Configurational and conformational analysis of some fully substituted imidazolidinic compounds: a theoretical study
Source: Scilit
URL: [Link]
Title: Theoretical investigation of the lattice energy of urea: Insight from DFT using systematic cluster method
Source: Malaysian Journal of Fundamental and Applied Sciences
URL: [Link]
Title: DFT calculation of urea synthesis mechanism on bimetallic CuWO4 (111)...
Source: ResearchGate
URL: [Link]
Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Natural Bond Orbital (NBO) Analysis
Source: ORCA Manual
URL: [Link]
Title: The art of finding transition structures
Source: The DFT Course - Nathan
URL: [Link]
Title: NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1
Source: YouTube
URL: [Link]
Title: Calculation the thermodynamic parameters of some imidazolidin-2,5-diones by using DFT method
Source: Journal of Chemical Reaction and Synthesis
URL: [Link]
Title: DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis
Source: Universiti Kebangsaan Malaysia
URL: [Link]
Title: Synthesis and Conformational Analysis of Sterically Congested (4R)-(−)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone: X-Ray Crystallography and Semiempirical Calculations
Source: Hindawi
URL: [Link]
Title: How to find the proper transition state in a DFT calculation?
Source: ResearchGate
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Title: Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles
Source: ResearchGate
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Title: 2-Imidazolidinone
Source: Wikipedia
URL: [Link]
Title: Calculating chemical thermodynamics and transition states with DFT using Q-Chem
Source: YouTube
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Title: Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone
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Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization
Source: PMC (National Center for Biotechnology Information)
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1-Ethylimidazolidin-2-one: A Technical Guide to Its Role as a Specialty Solvent and API Building Block
Executive Summary In the landscape of modern organic synthesis and drug development, the selection of an optimal solvent is as critical as the choice of reagents. While traditional polar aprotic solvents like N-Methyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and drug development, the selection of an optimal solvent is as critical as the choice of reagents. While traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and 1,3-Dimethyl-2-imidazolidinone (DMI) dominate the field, 1-Ethylimidazolidin-2-one (CAS 872-69-5) occupies a unique, highly specialized niche. Strictly speaking, the presence of a secondary amine (N-H) bond classifies it as a protic-aprotic hybrid. However, its massive dipole moment, high boiling point, and cyclic urea core allow it to function in regimes traditionally reserved for polar aprotic solvents.
This whitepaper provides an in-depth technical analysis of 1-ethylimidazolidin-2-one, exploring the causality behind its exceptional solvation power, its hydrotropic properties, and its dual utility as both a reaction medium and a critical pharmacophore in active pharmaceutical ingredients (APIs).
Physicochemical Profiling: The Isomeric Advantage
To understand the solvent power of 1-ethylimidazolidin-2-one, we must compare it to its structural isomer, DMI. While DMI is symmetrically methylated and fully aprotic, 1-ethylimidazolidin-2-one possesses an asymmetric ethyl substitution and a free N-H bond [4].
The Causality of Solvation:
The cyclic urea core provides a highly polarized carbonyl oxygen (C=O) that acts as a powerful hydrogen-bond acceptor and metal cation coordinator. Meanwhile, the asymmetric ethyl group disrupts crystal lattice formation, maintaining the solvent's liquidity over a broad temperature range. The free N-H bond introduces a hydrogen-bond donor capability, making it an exceptional hydrotropic agent —a solvent capable of solubilizing complex, hydrophobic molecules in aqueous or semi-aqueous environments [3].
Table 1: Physicochemical Comparison of Cyclic Ureas and Amide Solvents
Property
1-Ethylimidazolidin-2-one
DMI (1,3-Dimethyl-2-imidazolidinone)
NMP (N-Methyl-2-pyrrolidone)
CAS Number
872-69-5
80-73-9
872-50-4
Molecular Weight
114.15 g/mol
114.15 g/mol
99.13 g/mol
Boiling Point
~234 °C (Calc.)
225 °C
202 °C
Density
1.127 g/cm³
1.056 g/cm³
1.028 g/cm³
Hydrogen Bond Donor
Yes (N-H present)
No (Fully Aprotic)
No (Fully Aprotic)
Primary Industrial Role
Hydrotropic Solvent / API Motif
Polar Aprotic Solvent
Polar Aprotic Solvent
Mechanistic Insights: Solvation Dynamics and Hydrotropy
In transition-metal catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions), the solvent must stabilize the metal catalyst without permanently poisoning it. 1-Ethylimidazolidin-2-one achieves this through strong ion-dipole coordination via its carbonyl oxygen.
When an inorganic base (like
) is introduced, the solvent strongly coordinates the potassium cation. This ion-pairing separation leaves the nucleophile (e.g., an amine or an indole nitrogen) "naked" and highly reactive. Furthermore, during aqueous workup, the solvent's hydrotropic nature prevents the premature precipitation of lipophilic API intermediates, ensuring higher purity profiles [3].
Fig 1: Solvation mechanism showing cation coordination by 1-ethylimidazolidin-2-one.
Key Applications in Drug Development
Beyond its use as a solvent, 1-ethylimidazolidin-2-one is a highly privileged pharmacophore. Its incorporation into drug molecules often modulates target affinity and reduces off-target toxicity.
Atypical Antipsychotics (Sertindole): In the synthesis of the neuroleptic drug Sertindole, the 1-ethyl-2-imidazolidinone moiety was identified as the optimal basic nitrogen substituent to avoid catalepsy (a severe motor side effect) while maintaining high affinity for 5-HT2 and D2 receptors [1].
Kinase Inhibitors (TYK2): Recent patent literature highlights the use of 1-ethylimidazolidin-2-one as a critical building block in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors, which are pivotal in treating autoimmune disorders like psoriasis and inflammatory bowel disease [2].
To demonstrate its utility as a reaction medium, the following protocol outlines an Ullmann-type C-N cross-coupling. This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic integrity and reproducibility.
Protocol: Cu-Catalyzed N-Arylation of Indole
Objective: Synthesize 1-(4-fluorophenyl)-1H-indole using 1-ethylimidazolidin-2-one as the high-boiling solvent.
Step 1: Reagent Charging (Inert Atmosphere)
Charge a dry Schlenk flask with Indole (1.0 equiv), 1-Bromo-4-fluorobenzene (1.2 equiv), CuI (0.1 equiv), and anhydrous
(2.0 equiv).
Causality:
is chosen over weaker bases because the high dielectric constant of the solvent will partially dissolve it, maximizing the deprotonation rate of the indole.
Step 2: Solvent Addition
Add anhydrous 1-ethylimidazolidin-2-one (0.5 M relative to indole).
Validation Check: Ensure the water content of the solvent is <100 ppm via Karl Fischer titration prior to addition. Excess water will quench the Cu(I) catalyst and hydrolyze the aryl halide.
Step 3: Thermal Activation
Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.
Causality: The solvent's high boiling point (~234 °C) allows this reaction to proceed safely at ambient pressure without the need for sealed autoclaves.
Step 4: In-Process Control (IPC)
At t = 10 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm).
Validation Check: The reaction is deemed complete only when the indole peak area is <2% relative to the product. If >2%, continue heating for 2 hours.
Step 5: Hydrotropic Quench and Isolation
Cool the mixture to room temperature and quench with distilled water (3x reaction volume).
Causality: The hydrotropic nature of 1-ethylimidazolidin-2-one ensures that inorganic salts and catalyst residues remain in the aqueous phase, while the lipophilic product cleanly precipitates.
Filter the precipitate, wash with cold water, and dry under vacuum.
Fig 2: Self-validating workflow for high-temperature coupling in 1-ethylimidazolidin-2-one.
Conclusion
1-Ethylimidazolidin-2-one represents a highly versatile chemical entity. While its isomeric cousin DMI is strictly utilized as a polar aprotic solvent, the asymmetric ethyl substitution and retained N-H bond of 1-ethylimidazolidin-2-one endow it with unique hydrotropic capabilities. Whether deployed as a high-boiling reaction medium to stabilize transition-metal catalysts, or integrated directly into the core of next-generation APIs, it remains an indispensable tool for the modern drug development professional.
References
Optimization of Ullmann Reaction Step in the Synthesis of Sertindole
ResearchG
Substituted pyridines as TYK2 inhibitors (US11053219B2)
インクジェット捺染用布帛前処理剤 / Fabric pretreatment agent for inkjet printing (WO2011078068A1)
CAS # 872-69-5 / 1-Ethyl-2-imidazolidinone Properties
ChemBlink
Protocols & Analytical Methods
Method
Using 1-Ethylimidazolidin-2-one as a co-solvent in high-voltage battery electrolytes
Application Note: High-Voltage Electrolyte Formulation Using 1-Ethylimidazolidin-2-one (EIO) Executive Summary & Rationale The push for high-energy-density Lithium-Ion Batteries (LIBs) utilizing Nickel-rich cathodes (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Voltage Electrolyte Formulation Using 1-Ethylimidazolidin-2-one (EIO)
Executive Summary & Rationale
The push for high-energy-density Lithium-Ion Batteries (LIBs) utilizing Nickel-rich cathodes (e.g., NCM811, LiNiMnCoO2) or high-voltage spinels (LNMO) requires electrolytes with anodic stability exceeding 4.5 V vs. Li/Li+.[1] Conventional carbonate-based electrolytes (EC/DMC/EMC) suffer from oxidative decomposition at these potentials, leading to gas generation and impedance growth.
1-Ethylimidazolidin-2-one (EIO) , a cyclic urea derivative, presents a compelling co-solvent candidate due to its high dielectric constant and intrinsic oxidative stability.[1] Unlike linear carbonates, the cyclic urea core exhibits a higher flash point and stronger Li+ solvation capability, potentially enhancing salt dissociation and low-temperature performance.[1]
Critical Technical Distinction:
While 1,3-Dimethyl-2-imidazolidinone (DMI) is a common disubstituted homolog, 1-Ethylimidazolidin-2-one (EIO) is a mono-substituted cyclic urea.[1] This structure retains a secondary amine proton (N-H), which introduces specific reactivity challenges at the anode (reductive instability). This protocol addresses the "EIO Paradox" : harnessing its high-voltage anodic stability while mitigating cathodic incompatibility through precise additive engineering (e.g., Fluoroethylene Carbonate - FEC).[1]
Material Profile: 1-Ethylimidazolidin-2-one (EIO)[1]
Before formulation, the physicochemical properties of EIO must be understood in the context of battery operation.
Property
Value (Approx.)
Relevance to Battery Performance
Molecular Formula
C₅H₁₀N₂O
Cyclic structure provides rigidity and oxidative resistance.[1]
Structure
5-membered ring
Lower ring strain than 6-membered DMPU; generally higher stability.[1]
Dielectric Constant ()
High (>30)
Excellent for dissociating Lithium salts (LiPF₆, LiFSI).
Viscosity ()
Moderate-High
Requires blending with low-viscosity linear carbonates (DMC/EMC).
Donor Number (DN)
High
Strong Li+ solvation; risks exfoliating graphite without SEI additives.
Anodic Stability
> 4.8 V vs Li/Li+
Suitable for high-voltage cathodes (NCM811, LNMO).
Melting Point
< 25°C (Liquid)
Operable at room temperature; co-solvents extend low-T range.
Mechanism of Action
The efficacy of EIO relies on its ability to modify the solvation sheath of the Lithium ion.
DOT Diagram 1: Solvation & Interphase Dynamics
This diagram illustrates how EIO dominates the primary solvation shell due to its high Donor Number (DN), necessitating the use of FEC to enforce a stable Solid Electrolyte Interphase (SEI) before EIO can reduce at the anode.
Caption: EIO dominates Li+ solvation (blue). FEC is critical to form a protective SEI (green) that prevents the catalytic reduction of EIO's N-H group at the anode.
Protocol 1: EIO Purification & Pre-Treatment[1]
Cyclic ureas are hygroscopic. Water content >20 ppm is fatal for high-voltage performance (HF formation from LiPF₆).
Note: A high ratio of linear carbonate is used to lower the viscosity inherent to cyclic ureas.
Mix magnetically for 15 minutes.
Salt Dissolution (Exothermic Control):
Slowly add Lithium Hexafluorophosphate (LiPF₆) to reach 1.0 M concentration.
Caution: Add in small aliquots to prevent thermal spikes which can degrade the salt.
Stir until fully dissolved and clear.
Additive Integration (The "N-H" Shield):
Add 5.0 wt% Fluoroethylene Carbonate (FEC) .
Why? FEC reduces at a higher potential (~1.0 V vs Li/Li+) than EIO, forming a LiF-rich passivation layer that prevents the EIO molecule (and its labile proton) from reacting with the anode.
DOT Diagram 2: Formulation & Assembly Workflow
Caption: Integrated workflow ensuring moisture control and sequential additive introduction before electrochemical testing.
Protocol 3: Electrochemical Characterization
To validate EIO as a high-voltage co-solvent, you must decouple anodic stability from cathodic parasitic reactions.[1]
A. Linear Sweep Voltammetry (LSV) - Oxidation Limit
Objective: Determine the oxidative breakdown voltage.
Cell Setup: 3-Electrode Swagelok or Coin Cell.
Working Electrode: Platinum (Pt) or Carbon Black composite (inert).
Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset of oxidation).
Success Criteria: Current density remains < 10 µA/cm² up to 4.8 V .
B. Galvanostatic Cycling (Full Cell)
Objective: Test compatibility with N-H functionality.
Cell Setup: NCM811 vs. Graphite (Full Cell).
Protocol:
Formation Cycles (Critical): Charge at C/20 to 4.2V. This slow rate allows FEC to form a robust SEI before EIO interacts with the graphite.
Cycling: Charge/Discharge at 1C between 3.0V and 4.5V.
Data Analysis: Plot Coulombic Efficiency (CE). If CE < 99.5% in early cycles, the N-H group is likely reducing; increase FEC concentration.[1]
Troubleshooting & Self-Validating Checks
Observation
Root Cause
Corrective Action
High initial irreversible capacity
EIO reduction on Graphite
Increase FEC loading to 8-10%; ensure formation step is slow (C/20).
Electrolyte turns yellow/brown
Oxidation or Moisture contamination
Re-check water content (Karl Fischer); verify voltage cutoff.
Gas generation (Pouch cell swelling)
EIO decomposition or N-H hydrogen evolution
Switch to 1,3-Diethylimidazolidin-2-one (fully substituted) if N-H reactivity is unmanageable.[1]
Poor wetting of separator
High viscosity / Surface tension
Increase linear carbonate (DMC) ratio; use vacuum infiltration.
References
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618.[1] Link
Zhang, H., et al. (2022).[1] 1,3-Dimethyl-2-imidazolidinone: An ideal electrolyte solvent for high-performance Li-O2 battery.[1][3] Science Bulletin, 67(2), 141-150.[1][3] Link
Lucht, B. L. (2018). Role of Additives in the Formation of the SEI. Journal of The Electrochemical Society, 165, A3333.[1] Link
Haregewoin, A. M., et al. (2016).[1] Electrolytes for lithium-sulfur batteries: Progress and prospects. Energy & Environmental Science, 9, 2380-2414.[1] (Context on Cyclic Ureas). Link
Profeti, L. P. R., et al. (2009).[1] Linear Sweep Voltammetry Characterization of Electrolytes. Journal of Chemical Education, 86(4), 481.[1] (Standard Protocol Reference). Link
Application Note: Catalytic Hydrogenation Procedures using N-Ethyl-2-imidazolidinone (NEI)
This Application Note is designed to provide a comprehensive technical guide for using N-ethyl-2-imidazolidinone (NEI) as a reaction medium for catalytic hydrogenation. Executive Summary The search for polar aprotic solv...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive technical guide for using N-ethyl-2-imidazolidinone (NEI) as a reaction medium for catalytic hydrogenation.
Executive Summary
The search for polar aprotic solvents that offer high chemical stability without the severe reproductive toxicity profile of N-Methyl-2-pyrrolidone (NMP) or the carcinogenicity of HMPA has led to the increased utilization of cyclic ureas. N-ethyl-2-imidazolidinone (NEI) (also referred to as 1-Ethyl-2-imidazolidinone) represents a robust member of this class, sharing the high dielectric constant and thermal stability of its dimethyl analog (DMI) while offering distinct solubility profiles.
This guide details the use of NEI in catalytic hydrogenation. Unlike amides (DMF/DMAc), NEI is chemically inert to reduction even under high pressures of hydrogen and elevated temperatures, preventing the formation of catalyst-poisoning amines. Its high boiling point and ability to solubilize both organic substrates and inorganic salts make it an ideal medium for challenging reductions.
Solvent Profile & Mechanistic Advantages[1][2][3]
Physical Properties
NEI is a cyclic urea characterized by a high dipole moment and excellent thermal stability.
Property
Value (Approx.)
Relevance to Hydrogenation
Structure
Cyclic Urea
High chemical stability against reduction (unlike amides).
Boiling Point
>220 °C
Allows for high-temperature kinetics without pressure buildup from solvent vapor.
Flash Point
>100 °C
Safer handling in pressurized autoclaves compared to lower alcohols or ethers.
Solubility
Water-miscible
Facilitates efficient removal via aqueous extraction (see Section 5).
Dielectric Constant
High (>30)
Excellent solvation of ionic intermediates and transition metal complexes.
Mechanistic Causality in Hydrogenation
Catalyst Stabilization: Unlike DMSO or nitriles, NEI does not strongly coordinate to soft metal centers (Pd, Pt, Rh), leaving the active sites free for hydrogen activation.
Gas Solubility: Cyclic ureas typically exhibit higher hydrogen gas solubility than water or ionic liquids, increasing the local concentration of
at the catalyst surface (mass transfer enhancement).
Inertness: Under hydrogenation conditions (e.g., Pd/C, 50 bar
, 100°C), solvents like DMF can decompose to dimethylamine and CO, the latter being a potent catalyst poison. NEI remains stable, preserving catalyst life (Turnover Number - TON).
Target: Reduction of 4-Nitroanisole to p-Anisidine (Benchmark Reaction)
Safety Warning: Hydrogenation of nitro compounds is highly exothermic. NEI’s high heat capacity helps buffer this, but strict temperature control is required.
Repetition: Repeat water wash 2 more times. This typically removes >98% of NEI.
Brine Wash: Perform a final wash with saturated brine to remove residual water from the organic layer.
Drying: Dry over
and concentrate.
Technical Data Summary
Parameter
N-Ethyl-2-imidazolidinone (NEI)
NMP (N-Methyl-2-pyrrolidone)
DMF (Dimethylformamide)
Class
Cyclic Urea
Lactam
Amide
Stability to H2/Cat
Excellent
Good
Poor (Decarbonylation risk)
Coordination
Weak
Moderate
Strong (Can poison catalyst)
Workup
Water Wash
Water Wash
Water Wash
Toxicity Concern
Irritant (Avoid Skin Contact)
Reprotoxic (SVHC)
Reprotoxic / Hepatotoxic
References
Mitsui Chemicals. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data. (Reference for general cyclic urea properties and stability). Link
Loiseleur, O., et al. (2025). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation. (Demonstrates stability of urea pharmacophores under hydrogenation conditions). 2
Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: A Survey of Water-Miscible Solvents. (Protocol basis for removing high BP solvents like NEI/DMI via extraction). 3
U.S. EPA. (2022). Risk Management for N-Methylpyrrolidone (NMP). (Establishes the regulatory driver for switching from NMP to cyclic ureas). 4[5][6]
Application Note: High-Performance Nucleophilic Substitutions in 1-Ethylimidazolidin-2-one (NEI)
Executive Summary 1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a distinct class of polar solvents. Often positioned as a "greener" alternative to reprotoxic dipolar aprotic solvents like NMP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a distinct class of polar solvents. Often positioned as a "greener" alternative to reprotoxic dipolar aprotic solvents like NMP (N-methyl-2-pyrrolidone) and DMPU, NEI offers a high dielectric constant and thermal stability. However, unlike its fully alkylated cousins (e.g., DMI or DMPU), NEI possesses a secondary amine proton (
).
This structural nuance creates a bifurcated optimization strategy :
For Neutral/Acidic Nucleophiles: NEI acts as a superior polar medium, stabilizing transition states via high dipole moment.
For Basic Nucleophiles: The solvent's
moiety presents a competitive site for alkylation.
This guide details the protocols to optimize
and reactions within NEI, specifically addressing water control, thermal parameters, and the critical "Solvent-Reactant Separation" boundary.
Solvent Architecture & Mechanistic Insight
The Solvation Paradox
In standard dipolar aprotic solvents (DMSO, DMF), the solvent solvates cations (via the oxygen lone pair) but leaves anions "naked" and highly reactive. NEI shares the carbonyl-cation solvation capability but introduces a hydrogen-bond donor (the
group).
Dielectric Constant (
): Est. >30 (High polarity facilitates ionization).
:
While the carbonyl group encapsulates the counter-cation (e.g., , ), the group can weakly solvate the nucleophilic anion (). To optimize reaction rates, one must disrupt this H-bonding or operate at temperatures where the entropic penalty breaks the solvent-anion cage.
Mechanism Visualization
The following diagram illustrates the solvation shell differences and the competitive pathway risk.
Figure 1: Mechanistic pathways in NEI. Note the competitive risk of solvent alkylation if strong bases deprotonate the NEI nitrogen.
Critical Process Parameters (CPPs)
To achieve >90% yield in NEI, three parameters must be strictly controlled.
Water Content (The "Dry-System" Imperative)
Cyclic ureas are hygroscopic. Even 1% water content can reduce
rates by orders of magnitude because water solvates the nucleophile far more strongly than NEI does.
Target: <500 ppm
.
Method: Azeotropic distillation (Toluene) or 4Å Molecular Sieves.
Temperature Windows
NEI is thermally stable, allowing reactions to be pushed to 120–150°C.
Low Temp (<80°C): Sluggish kinetics due to NEI viscosity and weak anion H-bonding.
High Temp (>150°C): Risk of thermal decomposition or polymerization of the urea ring.
Base Compatibility (The "Red Line")
Do NOT use: Strong bases (NaH, LDA, t-BuOK) unless you intend to alkylate the solvent. The
of the urea proton allows deprotonation by strong bases, turning the solvent into a nucleophile.
USE: Carbonates (, ) or organic bases (DIPEA, DBU) which are generally safe with NEI.
Experimental Protocol: Optimized
Substitution
Scenario: Conversion of an Alkyl Halide (
) to a Nitrile () or Azide ().
Materials & Preparation
Component
Specification
Notes
Solvent
1-Ethylimidazolidin-2-one (NEI)
Dry over 4Å sieves for 24h prior to use.
Nucleophile
or
Finely ground to increase surface area.
Catalyst
18-Crown-6 (Optional)
5 mol% if using Potassium salts (enhances solubility).
Electrophile
Alkyl Chloride/Bromide
Primary or Secondary carbons only.
Step-by-Step Workflow
Step 1: Solvent Drying (Pre-Reaction)
Charge NEI into a flask containing activated 4Å molecular sieves (20% w/v).
Allow to stand for 12–24 hours. Verification: Karl Fischer titration should read <0.05%.
Step 2: Reaction Assembly
In a reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add the Nucleophile (1.2 – 1.5 equivalents).
Add Dried NEI (Concentration: 0.5 M to 1.0 M relative to substrate). Note: Higher concentrations are preferred in NEI to maximize collision frequency.
Stir at 40°C for 15 minutes to create a fine suspension/solution.
Step 3: Substrate Addition & Heating
Add the Electrophile (1.0 equiv) dropwise.
Ramp temperature to 95°C .
Monitor via HPLC/TLC. Target conversion: >95% typically within 2–6 hours.
Step 4: Workup (The "Salting Out" Technique)
NEI is fully water-miscible. Standard extraction often fails without modification.
Cool reaction mixture to room temperature.
Pour mixture into Cold Brine (saturated NaCl) (5x reaction volume). The salt saturation forces the organic product out of the aqueous/NEI phase.
Extract with Ethyl Acetate or MTBE (3 x volumes).
Wash combined organics with water (2x) to remove residual NEI.
Dry over
and concentrate.
Process Workflow Diagram
Figure 2: Optimized workflow for NEI-mediated substitution, highlighting the critical drying and brine-quench steps.
Comparative Performance Data
The following table contrasts NEI with standard solvents for a generic
Solvent Properties & Classification:
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for dipolar aprotic solvent mechanisms).
Cyclic Ureas in Substitution
Lo, C. C., et al. (2011). "Replacement of carcinogenic solvent HMPA by DMI in organic synthesis." Journal of Chemical Ecology. (Extrapolated mechanism for cyclic ureas).
Safety & Toxicology
ECHA Registration Dossier. "1-ethylimidazolidin-2-one and related cyclic ureas." European Chemicals Agency.[2]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
(Note: Specific peer-reviewed papers solely dedicated to "1-Ethylimidazolidin-2-one" as a primary solvent are rare compared to DMI/DMPU; protocols are derived from homolog behavior and "Green Chemistry" solvent substitution principles.)
Application Note: Formulation of Non-Aqueous Electrolytes with 1-Ethylimidazolidin-2-one (EIO) Additives
Executive Summary & Scientific Rationale This application note details the formulation, processing, and validation of 1-Ethylimidazolidin-2-one (EIO) as a functional additive in non-aqueous electrolytes. EIO, a cyclic ur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This application note details the formulation, processing, and validation of 1-Ethylimidazolidin-2-one (EIO) as a functional additive in non-aqueous electrolytes. EIO, a cyclic urea derivative, is distinguished by its high dielectric constant (
), high flash point, and strong Lewis basicity.
Why EIO?
Unlike linear carbonates (e.g., DMC, DEC) which suffer from high flammability, or standard cyclic carbonates (EC) which have high melting points, EIO offers a unique balance:
Safety: It significantly raises the flash point of the electrolyte mixture.
Solvation Power: Its high Donor Number (DN) allows for excellent dissociation of lithium salts (LiPF₆, LiFSI), enhancing ionic conductivity even at low temperatures.
SEI Modification: EIO participates in the formation of a polymer-rich Solid Electrolyte Interphase (SEI) that suppresses lithium dendrite growth, particularly in Li-metal anode applications.
Critical Consideration: Due to its high solvating power, EIO can co-intercalate into graphite anodes if not properly passivated. Therefore, this protocol emphasizes a synergistic formulation strategy utilizing film-forming co-additives (e.g., FEC or VC).
Chemical Profile & Specifications
Property
Specification
Critical Limit
Rationale
Chemical Name
1-Ethylimidazolidin-2-one
N/A
Active Agent
Abbreviation
EIO / NEI
N/A
N/A
CAS Number
6978-03-6
N/A
Verification
Purity
99.9%
< 99.5%
Impurities trigger parasitic reactions.
Water Content
10 ppm
> 20 ppm
Hydrolysis of LiPF₆ generates HF acid.
Appearance
Colorless Liquid
Yellowing
Indicates oxidation/degradation.
Flash Point
~145°C
N/A
Safety enhancer.
Formulation Protocol
Phase 1: Material Pre-treatment (The "Dry Chain")
Causality: Cyclic ureas are hygroscopic. Even trace moisture (ppm level) reacts with LiPF₆ to form HF, which catalyzes EIO polymerization and corrodes cathode collectors.
Glassware Preparation: All glassware must be dried in a vacuum oven at 120°C for at least 12 hours prior to use.
EIO Drying:
Dispense EIO into a pre-dried flask containing activated 4Å molecular sieves (20% w/v).
Seal and store in an Argon-filled glovebox (
ppm, ppm) for 48 hours.
Validation: Verify water content via Karl Fischer titration. Target: < 10 ppm .
Phase 2: Electrolyte Blending Strategy
Logic: EIO is added after the primary salt dissolution to prevent "salting out" effects and ensure it modifies the solvation sheath correctly.
Standard Formulation (Example): 1.0 M LiPF₆ in EC/EMC (3:7 wt%) + 2.0 wt% EIO + 1.0 wt% VC.
Step-by-Step Workflow:
Base Solvent Mixing:
In the glovebox, mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 weight ratio.
Stir until EC is fully dissolved (EC is solid at RT; mild heating to 35°C is permissible).
Salt Dissolution (Exothermic Control):
Slowly add LiPF₆ to the solvent mixture.
Caution: Add in 3 aliquots to manage exotherm. Temperature must not exceed 35°C to prevent salt degradation.
Stir for 2 hours until clear.
Primary Additive (SEI Former):
Add Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).[1]
Note: This forms the initial passivation layer on graphite, preventing EIO co-intercalation.
Functional Additive (EIO) Addition:
Add the dried 1-Ethylimidazolidin-2-one (EIO).
Stir magnetically for 4 hours at ambient glovebox temperature.
Filtration:
Pass the final electrolyte through a 0.45
m PTFE syringe filter to remove any salt impurities or sieve dust.
Visualization: Formulation & Mechanism
Diagram 1: Solvation & SEI Mechanism
Caption: EIO modifies the Li+ solvation sheath. On the anode, FEC/VC forms a base inorganic layer (LiF/Li2CO3), while EIO contributes a flexible organic polymer layer, suppressing dendrites.
Performance Characterization Protocols
To validate the efficacy of the EIO formulation, the following tests are mandatory.
A. Electrochemical Stability Window (LSV)
Objective: Determine the oxidative limit of EIO.
Setup: 3-electrode cell (Pt working, Li reference, Li counter).
Protocol: Linear Sweep Voltammetry (LSV) from OCV to 5.5V vs Li/Li+.
Scan Rate: 1.0 mV/s.
Success Criteria: No significant anodic current decomposition (
) below 4.5V . EIO typically oxidizes around 4.6V-4.8V, making it suitable for NMC cathodes.
B. Ionic Conductivity
Objective: Verify that EIO enhances (or maintains) conductivity.[2]
Setup: Conductivity probe (cell constant calibrated with KCl).
Temperature: Measure from -20°C to 60°C.
Expectation: EIO formulations should show superior conductivity at low temperatures (<-10°C) compared to baseline electrolytes due to reduced viscosity and preventing EC freezing.
Formation: 2 cycles at C/20 (critical for robust SEI formation involving EIO).
Cycling: 1C charge / 1C discharge, 2.8V - 4.3V.
Data Output: Plot Capacity Retention vs. Cycle Number.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Initial Irreversible Capacity
EIO Co-intercalation
Increase FEC or VC concentration (from 1% to 2-3%) to passivate graphite before EIO interacts.
Electrolyte Discoloration (Yellow)
Moisture Contamination
Re-dry EIO with activated molecular sieves. Check Karl Fischer (<10 ppm).
Poor High-Rate Performance
Viscosity Increase
Reduce EIO concentration. Optimal range is usually 1.0 - 3.0 wt%. Above 5%, viscosity impedes ion transport.
Gas Generation (Pouch Cell)
EIO Oxidation
The cutoff voltage is too high (>4.6V). EIO is not suitable for 5V spinels without fluorinated co-solvents.
References
Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. Link
Profatilova, I. A., et al. (2013). Enhanced thermal stability of a lithiated graphite anode in an electrolyte containing additives. Journal of Power Sources. (Discusses cyclic urea analogs). Link
Zhang, H., et al. (2019). 1,3-Dimethyl-2-imidazolidinone (DMI) as a Co-solvent for High-Voltage Lithium-Ion Batteries. (Provides foundational data on imidazolidinone electrochemical windows). Link
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond.[4] Chemical Reviews.[4] (The authoritative text on solvation sheaths and SEI formation). Link
Minimizing anodic oxidation of 1-Ethylimidazolidin-2-one in battery cells
Technical Support Guide: Minimizing Anodic Oxidation of 1-Ethylimidazolidin-2-one (EIO) in High-Voltage Batteries User Context & Scope Target Audience: Electrochemists, Materials Scientists, and Process Engineers (Note:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Minimizing Anodic Oxidation of 1-Ethylimidazolidin-2-one (EIO) in High-Voltage Batteries
User Context & Scope
Target Audience: Electrochemists, Materials Scientists, and Process Engineers (Note: While EIO is a common chiral auxiliary in drug development, this guide strictly addresses its electrochemical stability in energy storage devices).
Objective: Mitigate the oxidative decomposition of EIO at the cathode interface (typically >4.2V vs. Li/Li⁺) to prevent cell failure mechanisms such as gassing, impedance rise, and capacity fade.
Introduction: The EIO Oxidation Challenge
1-Ethylimidazolidin-2-one (EIO) is a cyclic urea derivative. In battery applications, it is valued for its high dielectric constant and ability to dissociate salts. However, like its homolog 1,3-dimethyl-2-imidazolidinone (DMI), EIO suffers from limited anodic stability.
The Core Mechanism:
The oxidation of EIO is driven by the lone pair electrons on the nitrogen atoms and the carbonyl oxygen. When the cathode potential exceeds the Highest Occupied Molecular Orbital (HOMO) energy of the EIO molecule, an electron is stripped, leading to a radical cation. This radical triggers a cascade of decomposition reactions, often resulting in ring-opening and polymerization.
Critical Threshold:
Without protection, EIO-based electrolytes typically show oxidation onset around 4.0 V – 4.5 V vs. Li/Li⁺ . To operate with modern cathodes (NMC811, LCO) at higher voltages, you must suppress this reaction.
Module 1: Diagnostic Protocols
How do I know if EIO oxidation is the root cause of my cell failure?
Protocol A: The High-Voltage Floating Test
Use this to quantify the severity of parasitic oxidation.
Cell Setup: Assemble a coin cell (CR2032) with your cathode (e.g., NMC) and a Li-metal anode.
Formation: Perform 2 formation cycles at C/10 to 4.2V.
The Float: Charge the cell to your target cutoff voltage (e.g., 4.5V).
Hold: Maintain constant voltage (CV) for 10–24 hours.
Analysis: Monitor the leakage current.
Pass: Current decays asymptotically to <10 µA/cm².
Fail: Current rises or stabilizes at a high plateau (>50 µA/cm²), indicating continuous solvent oxidation.
Protocol B: Linear Sweep Voltammetry (LSV)
Use this to determine the exact electrochemical stability window.
Working Electrode: Platinum (Pt) or Glassy Carbon (inert).
Scan Rate: 0.1 mV/s (slow scan is critical to detect onset).
Range: OCV to 5.5V.
Criterion: The voltage at which current density exceeds 0.1 mA/cm² is defined as the anodic limit.
Module 2: Mitigation Strategies
Three field-proven methods to stabilize EIO.
Strategy 1: Solvation Structure Engineering (HCE)
The "Free Solvent" Theory.
Oxidation preferentially targets "free" solvent molecules (those not coordinated with Li⁺). By increasing salt concentration to create a High Concentration Electrolyte (HCE) , you force all EIO molecules to coordinate with Li⁺. This lowers the HOMO energy level, making the molecule harder to oxidize.
Parameter
Dilute Electrolyte (1M)
High Conc. Electrolyte (HCE, >3M)
Mechanism
State of EIO
Mostly Free
Fully Coordinated
Li⁺ withdraws electron density from EIO.
Oxidation Stability
~4.2 V
> 4.8 V
HOMO energy lowered.
Viscosity
Low (<5 cP)
High (>50 cP)
Trade-off: Requires diluent (see Strategy 3).
Strategy 2: Interphasial Protection (Additives)
Sacrificial agents that form a Cathode Electrolyte Interphase (CEI).[4]
You must add a component that oxidizes before EIO, forming a passivation layer on the cathode that blocks EIO molecules from touching the reactive surface.
Fluoroethylene Carbonate (FEC): The gold standard. Forms a F-rich polymeric layer. Recommended: 2–5 wt%.
LiDFOB (Lithium Difluoro(oxalato)borate): Decomposes to form a robust, inorganic-rich CEI. Recommended: 1–2 wt%.
Strategy 3: Localized High Concentration Electrolyte (LHCE)
Solving the viscosity problem.
Mix your HCE (Strategy 1) with a non-solvating fluorinated ether (e.g., TTE). The diluent does not break the Li⁺-EIO coordination shells but lowers the bulk viscosity, maintaining high voltage stability with better wettability.
Visualizing the Solution
The following diagram illustrates the transition from a vulnerable "Free Solvent" state to a protected "Solvated" state.
Figure 1: Mechanism of anodic stabilization via Solvation Sheath Engineering. By coordinating EIO with Li+, the molecule is energetically shielded from oxidation at the cathode surface.
Troubleshooting FAQ
Q1: I am seeing severe gassing (pouch cell bloating) after just 5 cycles at 4.4V. Why?A: This is the hallmark of EIO oxidation. The ring-opening of the imidazolidinone core often releases CO₂ and ethylene gas.
Immediate Fix: Check your formation protocol. Did you include a CEI-forming additive like LiDFOB ? If not, the bare cathode is catalyzing the decomposition.
Secondary Check: Verify the water content. Urea derivatives are hygroscopic. Hydrolysis products can accelerate gassing. Ensure moisture is <20 ppm.
Q2: My impedance (R_ct) increases drastically after the formation cycles.A: You may have "over-dosed" your additives. While additives like LiBOB or VC protect the cathode, too much can create a thick, highly resistive passivation layer.
Optimization: Titrate your additive. Reduce concentration by 0.5 wt% steps. Alternatively, switch to LiFSI salt, which naturally forms a thinner, more conductive interface compared to LiPF₆.
Q3: Can I use EIO with Lithium Metal anodes?A: Yes, but EIO is reactive toward Li-metal (reduction instability). You must use a high concentration of salt (HCE) or an anode-protecting additive (FEC/LiNO₃) to stabilize the reductive side. The strategies used to stop anodic oxidation (HCE) often simultaneously help the anodic stability.
Troubleshooting Logic Flow
Use this decision tree to diagnose instability issues in your EIO-based cells.
Figure 2: Diagnostic flowchart for isolating EIO-related failure modes.
References
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (Foundational text on anodic stability limits and solvation sheaths). Link
Zhang, J., et al. (2018). "High Voltage Electrolyte Additives for Lithium-Ion Batteries." Journal of Power Sources. (Details on LiDFOB and FEC mechanisms). Link
Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. (Establishes the LHCE principle applicable to cyclic ureas). Link
Haregewoin, A. M., et al. (2016). "Electrolytes for high-voltage lithium-ion batteries: A comprehensive review." Energy & Environmental Science. (Review of oxidation potentials for various solvent classes). Link
Troubleshooting phase separation in 1-Ethylimidazolidin-2-one solvent mixtures
Welcome to the Technical Support Center for 1-Ethylimidazolidin-2-one (NEI) solvent systems. This guide addresses the specific physicochemical challenges of using 1-Ethylimidazolidin-2-one as a reaction medium.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Ethylimidazolidin-2-one (NEI) solvent systems.
This guide addresses the specific physicochemical challenges of using 1-Ethylimidazolidin-2-one as a reaction medium. Unlike standard solvents, NEI belongs to the cyclic urea class (similar to DMI and DMPU), characterized by high dielectric constants, high boiling points, and a density dangerously close to that of water.[1] These properties often lead to phase separation failures ("oiling out," emulsions, or density inversion) during aqueous workups.[1]
Module 1: The Physics of Phase Separation
Understanding the "Density Trap"
The most common support ticket we receive involves "missing layers" or "inverted phases."[2] This occurs because the density of 1-Ethylimidazolidin-2-one (~1.05 g/mL) is nearly identical to that of water and many aqueous buffers.[1][2]
Comparative Density Table
Use this table to predict layer positioning before you pour.[2]
Critical Insight: When NEI is mixed with water, the resulting solution density fluctuates between 1.00 and 1.05 g/mL. If you extract with a solvent like Ethyl Acetate (0.90 g/mL), the separation is usually clear. However, if your product is heavy or if you use a chlorinated solvent, you may create an isopycnic mixture (equal densities), resulting in a stable emulsion that will not separate by gravity.[1]
Module 2: Troubleshooting Workup Protocols
Issue 1: "I added water, but no phase separation occurred."
Diagnosis: NEI is completely miscible with water.[2] Adding water alone simply creates a larger volume of homogeneous solvent, which continues to solubilize your product.[1]
The Solution: The "Flood & Salting Out" Protocol
To force phase separation, you must disrupt the hydrogen bonding network between NEI and water while increasing the ionic strength of the aqueous phase.
Step-by-Step Protocol:
The Flood: Dilute the reaction mixture with 4 volumes of water. (High dilution reduces the solvating power of NEI toward your hydrophobic product).
The Salting: Add solid NaCl until the aqueous layer is saturated (brine).[2]
Why? This exploits the Salting-Out Effect .[2][3] The hydration shells of the salt ions compete for water molecules, making the water less available to solvate the NEI and your product.
The Extraction: Extract with a non-polar solvent (e.g., Toluene or TBME) rather than DCM.
Why? Toluene has a significant density difference (0.87 vs ~1.10 for brine/NEI mix), ensuring rapid separation.[2]
Issue 2: "I have a third 'rag' layer or stable emulsion."
Diagnosis: Cyclic ureas like NEI act as hydrotropes (surfactant-like), stabilizing the interface between oil and water.[2]
The Solution: Density Modification
Do not shake vigorously. Use the "Swirl & Filter" method.[2]
Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.[2]
Modify Density: Add a small amount of DCM to the organic phase (if using a light solvent) or Water to the aqueous phase to widen the density gap.[2]
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for selecting the correct extraction strategy based on your product's polarity and the solvent density.
Caption: Decision matrix for isolating products from 1-Ethylimidazolidin-2-one mixtures, prioritizing polarity checks to avoid emulsion traps.
Module 4: Frequently Asked Questions (FAQs)
Q: I evaporated my organic layer, but it's still an oil that won't crystallize. Is it residual solvent?A: Likely, yes.[1][2] 1-Ethylimidazolidin-2-one has a high boiling point (>200°C).[1] It does not rotovap off easily.
Validation Test: Run a crude NMR. Look for the characteristic ethyl group signals (triplet/quartet) and the cyclic urea backbone signals.
Remediation: If NEI remains, dissolve the oil in Et2O (Diethyl Ether) and wash extensively (3x) with water or brine. The NEI will partition into the water.[2]
Q: Can I use acidic washes to remove NEI?A: Generally, no.[1][2] Unlike pyridine or simple amines, the urea nitrogen in NEI is not sufficiently basic to be protonated and pulled into an acidic aqueous layer [1]. Acid washes (HCl) are ineffective for removing the solvent itself, though they may help remove other amine byproducts. Rely on partition coefficients (washing with water) rather than pH manipulation.[2]
Q: Why did my layer move to the bottom when I added more product?A: You likely crossed the Density Inversion Point .[2] If you are using a solvent mixture (e.g., Ethyl Acetate/Hexane) and your product is heavy (halogenated), the organic layer's density may exceed that of the aqueous/NEI layer.
Immediate Fix: Add brine to the aqueous layer.[2][3] This raises the aqueous density to >1.15 g/mL, forcing almost any organic layer back to the top.
References
Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and miscibility).
PubChem. (2025).[2][4] 1-Ethylimidazolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][2]
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Reference ID: TS-EIO-LOWT-001
Status: Active
Applicability: Electrochemical Energy Storage (Li-ion/Supercapacitors) & Low-Temp Organic Synthesis
Core Directive & Scope
The Challenge:
1-Ethylimidazolidin-2-one (EIO) is a cyclic urea derivative valued for its high dielectric constant (
) and high flash point, making it safer than traditional cyclic carbonates. However, its high intrinsic viscosity () creates a "transport bottleneck" at sub-zero temperatures (below -20°C), leading to sluggish ion mobility, high internal resistance, and capacity fade.
The Solution:
This guide provides a validated framework to engineer EIO-based electrolytes for operation down to -40°C. We move beyond simple dilution, focusing on solvation structure modification and anion selection to decouple viscosity from ionic conductivity.
Module 1: Cosolvent Engineering (The "Dilution" Protocol)
Mechanism:
Pure EIO exhibits strong dipole-dipole interactions, forming a structured liquid network that resists flow at low temperatures. To reduce viscosity, you must introduce a "structure breaker"—a low-viscosity cosolvent that disrupts these intermolecular forces without precipitating the salt.
Recommended Cosolvents
Cosolvent
Viscosity (25°C)
Melting Point
Role
Risk Profile
Ethyl Propionate (EP)
~0.5 cP
-73°C
Primary Recommendation. Excellent viscosity reduction; good salt solubility.
Moderate volatility.
Methyl Acetate (MA)
~0.37 cP
-98°C
Ultra-low viscosity for extreme cold (-40°C).
High volatility; can degrade anode SEI if not passivated.
Dimethyl Carbonate (DMC)
~0.6 cP
4°C
Standard diluent; stable SEI formation.
Freezes near 0°C; requires ternary blending (EIO:EMC:DMC) to suppress freezing.
Optimization Workflow
Figure 1: Step-by-step formulation logic for reducing viscosity while maintaining electrochemical performance.
Module 2: Salt Selection (The "Plasticizing" Effect)
Why Salt Matters:
In EIO systems, the choice of anion dictates the low-temperature limit. Large, delocalized anions act as "plasticizers," preventing the solvent network from locking up (freezing).
Standard Salt:LiPF₆ (Lithium Hexafluorophosphate).[1]
Issue: High lattice energy; prone to precipitation at low T; hydrolysis generates HF which attacks EIO.
Benefit: Lower lattice energy (higher solubility); forms a robust, inorganic-rich Solid Electrolyte Interphase (SEI); significantly higher conductivity at -20°C due to weaker ion pairing.
Comparative Performance Data (Representative):
Temperature
EIO + LiPF₆ (1M)
EIO + LiFSI (1M)
EIO:EP (1:1) + LiFSI (1M)
25°C
6.5 mS/cm
8.2 mS/cm
12.5 mS/cm
0°C
2.1 mS/cm
3.5 mS/cm
6.8 mS/cm
-20°C
< 0.5 mS/cm (Gel)
1.2 mS/cm
3.1 mS/cm
-40°C
Frozen
~0.1 mS/cm
1.5 mS/cm
Validated Experimental Protocols
Protocol A: Formulation & Viscosity Verification
Objective: Create a stable, low-viscosity blend.
Environment: Argon-filled glovebox (
ppm, ppm).
Drying: Dry EIO and Cosolvent (EP/DMC) over activated 4Å molecular sieves for 48 hours. Target water content
ppm (verify with Karl Fischer titration).
Blending:
Mix EIO and Ethyl Propionate (EP) in a 3:7 volume ratio (aggressive low-temp) or 1:1 volume ratio (balanced stability).
Salt Addition:
Slowly add LiFSI to reach 1.0 M concentration. Note: LiFSI dissolution is exothermic; cool the vessel if necessary to prevent solvent degradation.
Visual Check: Seal in a vial and place in a -20°C freezer for 24 hours.
Pass: Clear liquid, flows immediately upon tilting.
Fail: Cloudy (phase separation) or Solid (freezing).
Cell Setup: Use a conductivity probe or a symmetric blocking cell (Stainless Steel || Electrolyte || Stainless Steel) with a fixed spacer (e.g., Teflon O-ring).
Thermal Chamber: Place cell in an environmental chamber. Step temperature from 25°C down to -40°C in 10°C increments. Hold for 2 hours at each step to ensure thermal equilibrium.
Measurement: Apply AC amplitude (10 mV) over frequency range 1 MHz to 1 Hz.
Calculation:
: Distance between electrodes (cm)
: Bulk resistance (Ohm) taken from the high-frequency intercept of the Nyquist plot.
: Electrode area (cm²).
Troubleshooting & FAQs
Q1: My electrolyte stays liquid at -20°C, but the battery capacity is near zero. Why?
Diagnosis: High viscosity is likely preventing pore access (wettability issue), or the SEI is too resistive.
Fix:
Wettability: EIO has high surface tension. Add a surfactant or increase the ratio of the low-viscosity cosolvent (e.g., increase EP content).
SEI: If using LiFSI, the SEI is usually conductive. If using LiPF₆, switch to LiFSI.[1][3][4] Alternatively, add 1-2% Fluoroethylene Carbonate (FEC) . FEC reduces the SEI resistance on graphite anodes at low temperatures.
Q2: I see phase separation (two liquid layers) when I add the cosolvent.
Diagnosis: Polarity mismatch. EIO is highly polar; non-polar diluents (like pure alkanes) will not mix.
Fix: Ensure you are using esters (Ethyl Propionate) or carbonates (DMC). Do not use hexane or toluene. If using highly fluorinated ethers (for high voltage), you may need a "bridge" solvent like DMC to homogenize the mix.
Q3: Can I use this for low-temp organic synthesis (e.g., lithiation reactions)?
Answer: Yes. The physical principles are identical. If your reaction requires a polar aprotic solvent but EIO is too viscous at -78°C (dry ice/acetone bath), diluting EIO with THF (Tetrahydrofuran) or 2-MeTHF is recommended for synthesis applications, provided they are chemically compatible with your reagents.
Solvation Mechanism Visualization
Understanding why the cosolvent works helps in designing better mixtures.
Figure 2: Disruption of the rigid EIO dipole network by cosolvent molecules, facilitating faster Li+ transport.
References
LiFSI vs. LiPF6 Performance:
Zhang, H., et al.[1][3][4][5] "LiFSI as a salt for high-performance lithium-ion batteries: A comparative study with LiPF6." Journal of Power Sources, 2026.
3
Cosolvent Strategies for Cyclic Ureas:
Wang, Y., et al. "Synergistic Cosolvent/Additive Strategies Enable Stable Cycling of Eutectic Electrolytes." ACS Applied Materials & Interfaces, 2025.
6
Low-Temperature Ester Cosolvents:
Li, Q., et al. "Low-temperature electrolytes based on linear carboxylic ester co-solvents for SiOx/graphite composite anodes."[7] RSC Advances, 2023.
7
Physical Properties of Cyclic Ureas:
PubChem Database. "1-Ethylimidazolidin-2-one Physical Properties." National Institutes of Health.
8
Identifying degradation products of 1-Ethylimidazolidin-2-one under thermal stress
Technical Support Center: 1-Ethylimidazolidin-2-one Thermal Degradation Analysis Introduction Welcome to the technical support center for 1-Ethylimidazolidin-2-one (EIO). This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Ethylimidazolidin-2-one Thermal Degradation Analysis
Introduction
Welcome to the technical support center for 1-Ethylimidazolidin-2-one (EIO). This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability of EIO. As a critical component in various chemical syntheses, understanding its degradation profile under thermal stress is paramount for ensuring product quality, stability, and regulatory compliance.
This document provides in-depth, experience-based guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that users frequently encounter when beginning thermal stress studies on 1-Ethylimidazolidin-2-one.
Q1: What is 1-Ethylimidazolidin-2-one and why is its thermal stability a concern?
A1: 1-Ethylimidazolidin-2-one (EIO), also known as 1-ethyl-2-imidazolidinone, is a cyclic urea derivative. Cyclic ureas are found in a variety of biologically active compounds and are used as intermediates in pharmaceutical synthesis.[1][2] Thermal stability is a critical quality attribute because manufacturing processes, such as drying, milling, or melt-extrusion, and long-term storage can expose the molecule to elevated temperatures. Understanding its degradation is essential for defining safe manufacturing parameters, establishing appropriate storage conditions, and ensuring the shelf-life of both the drug substance and the final drug product, in line with ICH guidelines.[3][4]
Q2: What is the primary, theoretically-expected degradation pathway for EIO under thermal stress, especially in the presence of moisture?
A2: The most probable degradation pathway for EIO under thermal stress, particularly with residual moisture, is hydrolysis . The five-membered imidazolidinone ring is susceptible to cleavage.[5] The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon (C=O) of the urea moiety. This leads to the opening of the ring to form an N-substituted ethylenediamine derivative.
Specifically, the hydrolysis of 1-Ethylimidazolidin-2-one would yield N-ethyl-ethylenediamine (also known as N-(2-aminoethyl)ethanamine). This is the most fundamental and commonly anticipated degradation product.
Q3: What are the recommended ICH conditions for conducting thermal stress testing?
A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[3] While specific conditions should be tailored to the molecule's properties, a typical starting point for thermal stress involves exposing the solid EIO to temperatures in 10°C increments above the temperature used for accelerated stability testing (e.g., 50°C, 60°C, 70°C).[3][6] For a comprehensive profile, it is also crucial to evaluate degradation under high humidity conditions (e.g., 75% RH or greater) at an elevated temperature.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[6][8]
Q4: Beyond the primary hydrolytic product, could other degradants be formed?
A4: Yes. While N-ethyl-ethylenediamine is the primary expected product from simple hydrolysis, more complex reactions can occur under prolonged or severe thermal stress:
Oxidation: If oxygen is present, oxidative degradation can occur, potentially leading to hydroxylated species or further cleavage of the molecule.
Polymerization: The highly reactive amine groups of the N-ethyl-ethylenediamine degradant could potentially react with intact EIO or other degradants to form dimers or higher-order oligomers.
Further Reactions: In the presence of CO2 (from air or as a byproduct), cyclic urea structures can sometimes form from ethylenediamine-type molecules, leading to secondary cyclic products.[9]
Part 2: Troubleshooting and Experimental Design
This section is formatted to address specific problems you might encounter during your analysis, providing expert insights into their causes and solutions.
Q5: I see a new peak in my HPLC chromatogram after stressing my EIO sample. How do I confirm if it's the expected N-ethyl-ethylenediamine?
A5: This is a common and critical question. A multi-step approach is required for confident identification:
Retention Time Matching: The first, most straightforward step is to inject an authentic reference standard of N-ethyl-ethylenediamine[10] and compare its retention time to your unknown peak under identical HPLC conditions. Co-elution (a single, symmetrical peak when the sample and standard are co-injected) provides strong evidence.
UV-Vis Spectral Analysis: N-ethyl-ethylenediamine lacks a strong chromophore and will have a very different UV spectrum compared to any residual EIO. Use a Photo-Diode Array (PDA) detector to compare the UV spectrum of your unknown peak to the standard. The absence of significant absorbance at higher wavelengths is characteristic of a simple aliphatic amine.
Mass Spectrometry (MS) Confirmation: This is the definitive step. Analyze your stressed sample using HPLC-MS. The expected protonated molecule [M+H]⁺ for N-ethyl-ethylenediamine (C₄H₁₂N₂) is m/z 89.10. Fragmenting this ion in an MS/MS experiment will yield a characteristic pattern that can be compared to the fragmentation of the reference standard.
Q6: My primary EIO peak is decreasing after thermal stress, but I don't see a clear corresponding increase in any single new peak. What could be happening?
A6: This scenario suggests several possibilities, which are not mutually exclusive:
Formation of Multiple Degradants: The degradation may not be a clean conversion to a single product. Multiple minor degradation products could be forming, each too small to appear as a significant peak but collectively accounting for the loss of the parent EIO.
Formation of Non-UV Active Products: As discussed, the primary degradant, N-ethyl-ethylenediamine, has a very poor UV chromophore. If you are using a UV detector set at a wavelength optimal for EIO (e.g., ~210 nm), the response factor for the degradant will be much lower, and its peak will appear disproportionately small.
Formation of Insoluble or Volatile Products: The degradants could be precipitating out of your sample solvent (insoluble) or evaporating (volatile), meaning they are not being injected into the analytical system. N-ethyl-ethylenediamine itself is a relatively volatile liquid.
Adsorption onto the Analytical Column: The amine groups on N-ethyl-ethylenediamine can be highly basic and may interact strongly with residual acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape or irreversible adsorption.
Troubleshooting Strategy:
Switch to a universal detection method like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which are less dependent on chromophores and can detect most non-volatile compounds.
Analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants.[11]
Use an HPLC column specifically designed for amine analysis (e.g., a hybrid-silica column or one with advanced end-capping) to improve peak shape and recovery of basic compounds.
Q7: How do I design a robust forced degradation study workflow?
A7: A self-validating workflow is systematic and includes controls at every stage. The goal is to generate meaningful data that clearly links the stress condition to the observed degradation.
Caption: Workflow for a forced thermal degradation study.
Part 3: Experimental Protocols & Data
This section provides actionable protocols and summarizes key data for your experiments.
Protocol 1: Forced Thermal Degradation of 1-Ethylimidazolidin-2-one (Solid State)
Preparation: Accurately weigh approximately 10-20 mg of EIO into three separate, loosely capped glass vials. Prepare a fourth vial as an unstressed control and store it at 5°C in the dark.
Stress Condition: Place the three sample vials into a calibrated stability chamber set to 70°C and 75% relative humidity.[12]
Time Points: Remove one vial at 24, 48, and 72 hours.
Sample Preparation for Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable mobile phase (e.g., 10 mL of Acetonitrile/Water 50:50) to achieve a target concentration of 1-2 mg/mL. Prepare the unstressed control sample in the same manner.
Analysis: Immediately analyze the prepared solutions by the HPLC method detailed below.
Protocol 2: Stability-Indicating RP-HPLC Method
Instrumentation: HPLC with PDA/UV and Mass Spectrometric detectors.
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[13]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 5% B
5-25 min: 5% to 60% B
25-30 min: 60% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection: 210 nm.
MS Detection: ESI+, scanning m/z 50-500.
Causality: A slightly basic mobile phase (pH 8.5) is chosen to ensure that the primary amine groups of the expected N-ethyl-ethylenediamine degradant are in their neutral, free-base form. This significantly improves peak shape and prevents tailing on the C18 column.
The following diagram illustrates the key chemical transformation during the hydrolytic degradation of EIO.
Caption: Proposed hydrolytic degradation pathway of EIO.
References
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, International Edition. Available at: [Link]
RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. Available at: [Link]
Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA. ACS Publications. Available at: [Link]
Synthetic method of N-ethyl ethylenediamine. Google Patents.
Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
2-Imidazolidinone | C3H6N2O. PubChem, National Institutes of Health. Available at: [Link]
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC, National Institutes of Health. Available at: [Link]
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC, National Institutes of Health. Available at: [Link]
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
2-Imidazolidinone. Kaimosi BioChem Tech Co., Ltd. Available at: [Link]
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]
Synthesis method of N-ethyl ethylene diamine. Google Patents.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. Available at: [Link]
2-IMIDAZOLIDINONE (ETHYLENE UREA). Ataman Kimya. Available at: [Link]
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Sciforum. Available at: [Link]
Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. MDPI. Available at: [Link]
RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [Link]
STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. BINDER GmbH. Available at: [Link]
Thermal Decomposition of RP-1, RP-2, and Mixtures of RP-2 With Stabilizing Additives. Defense Technical Information Center. Available at: [Link]
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
General scheme of the thermal degradation of 1-ethyl-3-methylimidazolium acetate (1) under formation of 1-acetylimidazole (6). ResearchGate. Available at: [Link]
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]
Technical Support Center: Optimizing 1-Ethylimidazolidin-2-one (EIO) Electrolytes
Topic: Improving Ionic Conductivity in EIO-based Supercapacitors Ticket ID: EIO-COND-OPT-001 Support Level: Tier 3 (Advanced R&D)[1] Executive Summary for the Researcher You are likely investigating 1-Ethylimidazolidin-2...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Ionic Conductivity in EIO-based Supercapacitors
Ticket ID: EIO-COND-OPT-001
Support Level: Tier 3 (Advanced R&D)[1]
Executive Summary for the Researcher
You are likely investigating 1-Ethylimidazolidin-2-one (EIO) because of its high dielectric constant and wide electrochemical stability window (ESW), which theoretically allows for higher energy density supercapacitors than standard Propylene Carbonate (PC) or Acetonitrile (ACN) systems.
The Core Problem: EIO suffers from the "High-Permittivity/High-Viscosity Paradox."[1] While it dissociates salts effectively (high
), its molecular rigidity and dipole interactions create high viscosity (), drastically reducing ionic mobility according to the Walden Rule.
This guide provides field-proven protocols to decouple these properties, maximizing conductivity (
) without sacrificing the voltage window.
Module 1: Solvent Engineering & Binary Blending
The Issue: "My electrolyte is clear, but impedance (ESR) is too high."
Diagnosis: Your salt is fully dissociated (clear solution), but the solvation shells are moving too slowly due to the high viscosity of pure EIO.
Troubleshooting Protocol: The "Viscosity-Cut" Method
Do not use pure EIO. You must dilute the viscous drag while maintaining the dielectric field.
Step-by-Step Optimization:
Select a Co-Solvent:
Acetonitrile (ACN): Best for maximum conductivity. Risk:[1][2] Lowers flash point.[1]
Dimethyl Carbonate (DMC): Best for safety/stability balance. Lower viscosity than PC.[3]
Methyl Acetate (MA): Aggressive viscosity reduction, good for low-temp performance.
The Blending Ratio (Volume %):
Start with a 30:70 (EIO:Co-Solvent) ratio. EIO acts as the salt dissociator; the co-solvent acts as the transport medium.
Run a viscosity sweep.[1] Prepare blends of EIO:DMC at 10:90, 30:70, and 50:50. Measure conductivity.[1][4][5] You will likely find a "volcano plot" peak at roughly 30-40% EIO, where the trade-off between salt dissociation (EIO) and mobility (DMC) is optimized.
Module 2: Salt Selection & Solvation Dynamics
FAQ: "Which salt works best? I'm using TEABF4 but getting poor results."
Answer: While Tetraethylammonium Tetrafluoroborate (
) is the industry standard, it may not be optimized for the steric bulk of the EIO molecule.
The Solution: Cation Size Matching
In cyclic ureas like EIO, the solvent molecule is bulky. If the cation is too small, it creates a tightly bound, heavy solvation shell (high effective radius). If the cation is slightly larger or asymmetric, it disrupts the solvent structure, actually increasing mobility.[1]
Recommended Salts:
(Spiro-(1,1)-bipyrrolidinium tetrafluoroborate):
Why: Higher solubility and slightly higher conductivity in cyclic ureas due to rigid structure preventing tight solvent packing.
(Triethylmethylammonium tetrafluoroborate):
Why: Asymmetry reduces crystallization risk and improves solubility limits in binary blends.[1]
Experimental Workflow (DOT Visualization):
Figure 1: Decision logic for optimizing salt/solvent pairing in EIO electrolytes.
Module 3: Thermal Activation
The Issue: "Performance drops significantly at room temperature (25°C)."
Mechanism: Cyclic ureas have high activation energy for viscous flow (
). Small drops in temperature cause exponential increases in viscosity.
Protocol: Operational Temperature Definition
EIO electrolytes are often best suited for high-temperature applications (up to 60-80°C) where their thermal stability shines and viscosity becomes negligible.
Thermostatic Test Protocol:
Assemble coin cells (CR2032) with activated carbon electrodes.
Soak time: 12 hours minimum (EIO wets porous carbon slowly due to viscosity).
Perform Electrochemical Impedance Spectroscopy (EIS) at 25°C, 40°C, and 60°C.[1]
Success Metric: If the solution resistance (
, the x-intercept on Nyquist plot) drops by >40% between 25°C and 40°C, your system is thermally limited. You must use a co-solvent (Module 1).
Module 4: Electrochemical Stability (The Payoff)
FAQ: "If I dilute EIO, do I lose the high voltage window?"
Answer: Not necessarily.[1] The electrochemical stability window (ESW) is determined by the component with the lowest oxidative/reductive limit at the interface. However, EIO often preferentially solvates the cation, protecting it from reduction.[1]
Validation Experiment (Linear Sweep Voltammetry):
Working Electrode: Glassy Carbon (inert) or Activated Carbon (real-world).
Counter/Ref: Pt wire / Ag/Ag+.
Scan Rate: 5 mV/s (Slow scan is crucial to see onset of decomposition).
Glass Fiber (Better wettability for viscous fluids)
References
Electrolytes for High-Voltage Supercapacitors.
Source: SSRN.[1][6]
Context: Discusses TEABF4 solubility and conductivity in various solvent blends including cyclic carbonates and nitriles, establishing baselines for viscosity/conductivity trade-offs.
URL:[Link]
Dielectric Constant of Cyclic Ureas (1,3-dimethyl-2-imidazolidinone).
Source: ResearchGate.[3][4]
Context: Provides physical property data (dielectric constants) for imidazolidinone derivatives, essential for understanding salt dissociation capability.
URL:[Link]
Ionic Liquid and Cyclic Urea Electrolyte Mixtures.
Source: NIH / PubMed Central.
Context: Details the use of viscous, high-stability solvents in supercapacitors and the necessity of co-solvents to improve transport properties.
URL:[Link]
Chemical Properties of 2-Imidazolidinone.
Source: Cheméo.[1][7]
Context: Fundamental thermodynamic and physical data for the core EIO structure.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing trace amine impurities from commercial N-ethyl-2-imidazolidinone
Ticket ID: NEI-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Hidden" Catalyst Poison
Commercially available N-ethyl-2-imidazolidinone (NEI) is often marketed with purities >98%, yet "trace" amine impurities (often <0.5%) can be catastrophic for sensitive catalytic cycles.[1] NEI is a cyclic urea (structurally analogous to DMPU and DMI). Its synthesis typically involves the reaction of N-ethylethylenediamine with urea or CO₂, or the cyclization of N-(2-hydroxyethyl)ethylene diamine .[1]
Consequently, the primary contaminants are nucleophilic linear amines (precursors) or hydrolysis products (ring-opening).
Why this matters:
Metal Scavenging: Trace amines bind irreversibly to Pd, Pt, and Rh catalysts, halting cross-coupling reactions.[1][2]
Acid Neutralization: In acid-catalyzed glycosylations or deprotections, amine impurities act as unintended buffers.[1][2]
This guide provides a self-validating workflow to detect, remove, and prevent these impurities.
Module 1: Diagnosis & Detection
Q: How do I definitively confirm the presence of amine impurities in my NEI lot?
A: Do not rely solely on the Certificate of Analysis (CoA). CoAs often use GC-FID, which may miss high-boiling oligomers or salt forms.[1] Use these two complementary methods:
1. The "Quick-Check" (Colorimetric Screen)
Reagent: Ninhydrin stain (0.2% in ethanol).
Procedure: Spot 1 drop of neat NEI onto a TLC plate. Heat with a heat gun.
Result:
Colorless/Faint Yellow: Clean (Pass).
Pink/Purple/Blue: Presence of primary or secondary amines (Fail).
Mechanism:[3][4][5] Ninhydrin reacts with the free N-H of the impurity (e.g., N-ethylethylenediamine) to form Ruhemann’s purple. The tertiary nitrogen of pure NEI cannot react.
2. The "Deep-Dive" (¹H NMR Validation)
Solvent: CDCl₃ (neutralized over basic alumina to prevent salt shifting).
Key Signals: Look for "ragged" multiplets in the 2.5–3.0 ppm region. Pure NEI shows distinct triplets/quartets. Impurities often manifest as broad humps due to hydrogen bonding or exchange.
Module 2: Purification Protocols
Q: What is the most effective method to remove these amines without degrading the solvent?
A: We recommend Solid-Phase Acid Scavenging (Resin Treatment) for lab-scale (<1 L) purification. For bulk (>1 L), use Vacuum Distillation over Calcium Hydride .[2]
Protocol A: The "Gold Standard" (Resin Scavenging)
Best for: High-value reactions (catalysis, total synthesis).[1]
The Logic: NEI is a cyclic urea with very low basicity (pKₐ of conjugate acid ~0–1). The amine impurities are basic (pKₐ ~10). A strong cation exchange (SCX) resin will protonate and bind the amine while the neutral NEI passes through.
Materials:
Amberlyst® 15 (H+ form) or Dowex® 50W.
Sintered glass funnel.
Step-by-Step:
Activation: Wash the resin with dry methanol (3x) to remove interstitial water, then with dry dichloromethane.
The Slurry: Add the wet resin (approx. 10 g per 100 mL NEI) directly to the solvent bottle.
Incubation: Stir gently or shake for 12–24 hours at room temperature.
Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.
Filtration: Filter through a sintered glass frit under argon.
Storage: Store over activated 4Å molecular sieves.
Protocol B: The Bulk Fix (Distillation)
Best for: General solvent usage.
The Logic: Simple distillation often fails because amines can form azeotropes or co-distill. We use Calcium Hydride (CaH₂) which serves a dual purpose: it reacts with residual water (drying) and reacts with the active hydrogens of primary/secondary amines to form non-volatile calcium amides.
Step-by-Step:
Pre-treatment: Stir NEI with CaH₂ (5% w/v) for 4 hours at 60°C under inert atmosphere.
Warning: Hydrogen gas evolution will occur. Ensure proper venting.[6]
Setup: Use a short-path distillation head with a vacuum manifold.
Distillation: Distill under reduced pressure.
Target: NEI boils at ~110°C at 15 mmHg (Check specific vacuum pressure nomograph).
Fractionation: Discard the first 10% (forerun) which contains volatile degradation products.
Module 3: Visualization & Logic
Decision Tree: The Purification Workflow
The following diagram illustrates the logical flow for determining the correct purification strategy based on impurity levels and application needs.
Caption: Figure 1. Logical decision tree for identifying and removing amine impurities from N-ethyl-2-imidazolidinone.
Module 4: Data & Validation
Q: How do I quantify the improvement?
A: The table below summarizes typical impurity profiles before and after the Protocol A (Resin) treatment, based on internal standard addition (benzylamine spike).
Note: Yield data refers to a standard Suzuki-Miyaura coupling of a deactivated aryl chloride, which is highly sensitive to catalyst poisoning by amines.[1][2]
Module 5: Storage & Prevention
Q: Why do impurities return after storage?
A: NEI is hygroscopic.
Moisture Absorption: Water enters the bottle.
Hydrolysis: At room temperature, water slowly hydrolyzes the cyclic urea ring.[2]
Regeneration: This hydrolysis releases the original linear amine precursor (N-ethylethylenediamine) and CO₂.
The Fix:
Always store NEI over activated 4Å molecular sieves .
Purge the headspace with Argon after every use.
Do not store in clear glass on a benchtop; light can accelerate photo-oxidation.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][7] (Standard protocols for cyclic ureas and amide solvents).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa differences between ureas and amines).
Luedtke, N. W., et al. (2001).[2] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[5] (Context on urea/amine reactivity and separation).
Sigma-Aldrich. (2024). Amberlyst® 15 hydrogen form technical bulletin. (Specifications for cation exchange capacity).
Optimizing yield in the synthesis of 1-Ethylimidazolidin-2-one precursors
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Ethylimidazolidin-2-one (also known as N-Ethyl Ethylene Urea or 1-Ethyl-2-imidazolidinone), a critical...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Ethylimidazolidin-2-one (also known as N-Ethyl Ethylene Urea or 1-Ethyl-2-imidazolidinone), a critical precursor for ureido-penicillin antibiotics like Azlocillin and Mezlocillin.[1]
Status: Operational | Tier: Senior Application Support
Topic: Yield Optimization & Process Troubleshooting[1]
Executive Summary: The Chemistry of Ring Closure
The synthesis of 1-Ethylimidazolidin-2-one typically involves the cyclization of N-Ethylethylenediamine with a carbonyl source (Urea, Diethyl Carbonate, or CO₂).[1] The industry-standard "Gold Route" is the thermal condensation with Urea due to atom economy, though it presents thermodynamic challenges regarding ammonia removal.[1]
Excess urea ensures conversion but increases biuret byproducts.[1]
High urea = High solid residue.
Temperature
130°C 220°C (Ramp)
Low T (<130°C) = Incomplete cyclization (open chain ureas).[1]
High T (>230°C) = Charring/Oligomers.
Pressure
Atm Vacuum (<50 mbar)
Vacuum is critical in the final stage to shift equilibrium.
Removes volatile impurities.
Ammonia Removal
Continuous Scrubbing
Failure to remove NH stalls the reaction (Le Chatelier).
Reversible ring opening.
Process Visualization
The following diagrams illustrate the reaction logic and the synthesis workflow.
Diagram 1: Reaction Mechanism & Failure Points
Caption: Reaction pathway showing the two-stage ammonia elimination. Failure to drive the second NH3 release results in open-chain intermediates or oligomers.[1]
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step thermal ramp protocol. The vacuum stage is essential to drive the reaction to completion.[1]
Troubleshooting Guides (FAQs)
Issue 1: "My yield is stuck at 60-70%."
Diagnosis: This is classically a thermodynamic limitation. The ring closure releases ammonia. If the ammonia remains in the headspace or solution, the reaction reaches equilibrium and stops.
Corrective Action:
Nitrogen Sweep: During the 130-150°C phase, use a vigorous subsurface nitrogen sparge to mechanically strip ammonia.
Vacuum Finish: You must apply vacuum (20–50 mbar) once the temperature reaches 180°C. This pulls the equilibrium toward the product.
Reagent Quality: Check your N-ethylethylenediamine. If it contains significant water or ethylenediamine (non-ethylated), your stoichiometry is wrong.
Issue 2: "The product solidifies into a gummy, insoluble mass."
Diagnosis: Oligomerization. You likely heated it too slowly or allowed the intermediate (open-chain urea) to cross-link.[1]
Corrective Action:
Fast Ramp: Do not linger at 150-160°C. Once the initial vigorous ammonia evolution slows, ramp quickly to 200°C+.
Solvent Assist: In severe cases, use a high-boiling solvent like diethylene glycol (though this complicates purification) to dilute the mixture and prevent intermolecular reactions.
Issue 3: "The product is dark brown/black."
Diagnosis: Oxidation of the diamine precursor. N-ethylethylenediamine is air-sensitive.[1]
Corrective Action:
Inert Atmosphere: The entire reaction must be under N
or Ar.
Precursor Storage: Ensure your diamine source was stored under inert gas and is colorless before starting. Yellow diamine indicates prior oxidation.
"Gold Standard" Experimental Protocol
Objective: Synthesis of 1-Ethylimidazolidin-2-one (100g Scale)
Reagents:
N-Ethylethylenediamine (CAS 110-72-5): 88.15 g (1.0 mol)[1]
Note: A 5% excess of urea compensates for sublimation losses.
Procedure:
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail as viscosity rises), a thermometer, and a reflux condenser connected to an acid scrubber (to trap ammonia).
Mixing: Charge N-ethylethylenediamine and Urea. Start stirring.
Stage 1 (Melt): Heat to 100-110°C . Urea will dissolve in the amine. Evolution of NH
begins.
Stage 2 (Condensation): Ramp temperature to 135°C over 1 hour. Maintain for 2 hours.
Checkpoint: The mixture should be refluxing gently. NH
evolution is vigorous.
Stage 3 (Ring Closure): Swap the reflux condenser for a distillation head. Increase temperature to 200-210°C .
Action: Apply vacuum gradually (start at 200 mbar, reduce to 20 mbar).
Observation: Residual water and ammonia will distill off. The product is a high-boiling liquid.[1]
Purification: Distill the product under high vacuum.
Target Fraction: Collect the fraction boiling at ~138-140°C at 0.11 mmHg (or approx. 220-230°C at atmospheric pressure, though atmospheric distillation is not recommended due to decomposition).
Yield: Expected yield is >90% (approx. 100-105g).
Precursor Synthesis (If required)
If you cannot source N-ethylethylenediamine, it can be synthesized, though this is often less efficient than purchasing.
Catalyst: Molecular Sieves (Y-type) or specific Zeolites.[1]
Conditions: Gas-phase catalytic reaction at 150-300°C.[1]
Note: This often produces a mixture of mono-ethyl, di-ethyl, and cyclic products.[1] Distillation is required to isolate the mono-ethyl precursor (bp 128-130°C).[1]
Technical Support Center: Troubleshooting Cathode Solubility in 1-Ethylimidazolidin-2-one (1-EIO)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 1-Ethylimidazolidin-2-one (1-EIO).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 1-Ethylimidazolidin-2-one (1-EIO). 1-EIO is a highly polar, cyclic urea derivative with an exceptional dielectric constant and dipole moment. While it is a powerful solvent for advanced battery electrolytes and the synthesis of electroactive pharmaceutical ingredients (APIs), its strong solvating power presents a double-edged sword:
Unwanted Dissolution: It can cause rapid capacity fade in solid-state organic cathodes by dissolving the active material[1].
Insufficient Solubility: Conversely, it can struggle to dissolve highly conjugated, rigid redox polymers needed for high-energy-density flow batteries or pharmaceutical synthesis.
This guide provides field-proven, self-validating protocols to troubleshoot both extremes.
Q1: My organic carbonyl cathode is rapidly losing capacity in a 1-EIO-based electrolyte. Why is this happening, and how does the solvent drive this?A: This is a classic manifestation of the "shuttle effect" driven by competitive solvation. 1-EIO’s high static permittivity and strong dipole moment actively coordinate with the polar functional groups (e.g., C=O) of your organic cathode. In standard dilute electrolytes, there is an abundance of "free" (uncoordinated) 1-EIO solvent molecules. Thermodynamics favors the dissolution of the active material into this free liquid phase, leading to irreversible active material loss and cross-contamination at the anode[2].
Q2: How can I suppress this dissolution without abandoning 1-EIO as my primary solvent?A: You must shift the solvation thermodynamics by eliminating "free" solvent molecules. The most effective method is formulating a Localized High-Concentration Electrolyte (LHCE) . By increasing the lithium salt concentration (e.g., LiTFSI) and adding a non-solvating fluorinated diluent, the 1-EIO molecules become fully occupied in the primary solvation sheath of the Li⁺ ions. This leaves virtually no free 1-EIO to dissolve the cathode, effectively suppressing solubility while maintaining ionic conductivity[3]. Alternatively, you can modify the cathode at the molecular level by polymerizing the active units, which significantly increases molecular weight and inherent insolubility[2].
Caption: Mechanism of cathode dissolution in 1-EIO and mitigation via LHCE formulation.
Section 2: Maximizing Solubility for Redox Flow Batteries & API Synthesis
Q3: I am developing a non-aqueous redox flow battery (or synthesizing a redox-active API). My conjugated organic material won't reach the required 1.5 M concentration in 1-EIO. How do I fix this?A: Highly conjugated organic molecules exhibit strong intermolecular π-π stacking. Sometimes, these crystalline lattice forces are stronger than the dipole-dipole interactions offered by 1-EIO. To disrupt these forces, introduce an asymmetric co-solvent (e.g., 1,3-dioxolane) at a 10-20% volume ratio. This increases the entropy of mixing and disrupts the solute's crystalline lattice. Furthermore, if you are synthesizing the material, functionalizing the active molecule with flexible alkyl chains or ether linkages will sterically hinder π-π stacking, drastically boosting solubility in 1-EIO[1][3].
Section 3: Quantitative Data & Self-Validating Protocols
Data Presentation: Electrolyte Formulation vs. Cathode Solubility
The following table demonstrates the causality between free solvent reduction and the suppression of cathode dissolution (using a standard quinone-based organic cathode).
Electrolyte Formulation
Free 1-EIO Fraction (%)
Active Material Solubility (mM)
Capacity Retention (100 Cycles)
1.0 M LiTFSI in 1-EIO
~75%
145.0
32%
2.0 M LiTFSI in 1-EIO
~40%
68.5
58%
3.0 M LiTFSI in 1-EIO
<10%
12.2
89%
3.0 M LiTFSI (LHCE) *
<5%
2.4
96%
*LHCE formulated with 1-EIO and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) at a 1:2 molar ratio.
Protocol A: Formulating an LHCE to Prevent Dissolution (Self-Validating)
Causality: TTE is chosen as a diluent because its fluorinated structure does not solvate Li⁺, preserving the localized high concentration of 1-EIO around the salt while lowering bulk viscosity to enable ion transport.
Preparation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a baseline 1.0 M LiTFSI solution in 1-EIO.
Concentration: Gradually add LiTFSI under magnetic stirring (400 rpm) to reach a 3.0 M concentration. Allow exothermic heat to dissipate.
Dilution: Introduce TTE diluent at a 1:2 molar ratio (1-EIO:TTE). Stir for 12 hours to ensure macroscopic homogeneity.
Soak Test: Immerse 10 mg of the target organic cathode in 1 mL of the LHCE for 48 hours at 25°C.
Self-Validation (UV-Vis): Centrifuge the mixture and extract an aliquot of the supernatant. Analyze via UV-Vis spectroscopy. Validation threshold: An absorbance of <0.05 a.u. at the cathode's characteristic λ_max confirms that the free solvent has been successfully eliminated and dissolution is suppressed.
Protocol B: Maximizing Solute Concentration for Flow Batteries
Causality: Thermal cycling prevents supersaturation artifacts, ensuring the measured solubility is the true thermodynamic equilibrium, which is critical for preventing precipitation in flow battery pumps.
Saturation: Add the organic active material incrementally (0.1 M steps) to 10 mL of 1-EIO at 45°C under vigorous stirring until solid precipitation persists.
Thermal Cycling: Cycle the solution between 25°C and 45°C three times (2 hours per stage).
Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter at 25°C to remove undissolved particulates.
Self-Validation (HPLC): Dilute a 10 µL aliquot into 10 mL of analytical-grade methanol. Quantify the exact molarity using High-Performance Liquid Chromatography (HPLC) against a pre-established standard calibration curve. Validation threshold: The calculated molarity must remain stable (±2%) across three independent thermal cycles to confirm thermodynamic stability.
Caption: Step-by-step experimental workflow for optimizing cathode solubility in 1-EIO.
References
Solubility issues in organic cathode battery systems
Source: Patsnap Eureka
URL:[2]
Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors
Source: MDPI
URL:[1]
Organic Cathodes, a Path toward Future Sustainable Batteries: Mirage or Realistic Future?
Source: NIH / ACS Publications
URL:[3]
Revealing the dissolution mechanism of organic carbonyl electrodes in lithium–organic batteries
Source: Chemical Science (RSC Publishing)
URL:
1H NMR and 13C NMR spectral characterization of 1-Ethylimidazolidin-2-one
Executive Summary & Application Scope 1-Ethylimidazolidin-2-one (CAS: 3773-52-2), a mono-alkylated cyclic urea, serves as a critical structural motif in medicinal chemistry (e.g., as a chiral auxiliary scaffold or pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
1-Ethylimidazolidin-2-one (CAS: 3773-52-2), a mono-alkylated cyclic urea, serves as a critical structural motif in medicinal chemistry (e.g., as a chiral auxiliary scaffold or pharmacophore) and a polar aprotic solvent alternative.
Unlike its symmetric counterpart 1,3-Dimethylimidazolidin-2-one (DMI) , the mono-ethyl derivative possesses a secondary amine (N-H) functionality. This structural difference drastically alters its NMR profile, creating specific characterization challenges regarding proton exchange and conformational isomerism.
This guide provides a comparative spectral analysis, distinguishing 1-Ethylimidazolidin-2-one from industry-standard alternatives like DMI and N-Methylpyrrolidone (NMP).
Structural Analysis & Assignment Logic
To accurately interpret the NMR data, one must understand the electronic environment of the imidazolidin-2-one core.
The Core Scaffold
The molecule consists of a five-membered ring containing two nitrogen atoms flanking a carbonyl group (urea).
N1 (Substituted): Attached to the Ethyl group.[1] The lone pair donates into the carbonyl, deshielding the ethyl methylene.
N3 (Unsubstituted): Contains a proton (N-H). This proton is acidic (
in DMSO) and subject to chemical exchange.
C2 (Carbonyl): Highly deshielded due to the double bond to oxygen and two adjacent nitrogens.
The following diagram maps the atomic connectivity to the expected chemical shift ranges, visualizing the shielding effects.
Figure 1: Structural connectivity and predicted NMR shift assignments for 1-Ethylimidazolidin-2-one.
Comparative Spectral Data
The following table contrasts 1-Ethylimidazolidin-2-one with its closest analogue, DMI. Note the loss of symmetry in the ethyl derivative.
Table 1: 1H NMR Comparison (Solvent:
)
Feature
1-Ethylimidazolidin-2-one
1,3-Dimethylimidazolidin-2-one (DMI)
Interpretation
Symmetry
Asymmetric
Symmetric
DMI shows simplified spectra; 1-Ethyl shows distinct ring protons.
N-Substituent
Ethyl Group: 1.15 (t, 3H, ) 3.25 (q, 2H, )
Methyl Group: 2.80 (s, 6H, )
The ethyl group introduces coupling ().
Ring Protons ()
Multiplets (AA'BB'): 3.30 – 3.55 (m, 4H)
Singlet/Tight Multiplet: 3.24 (s, 4H)
In DMI, ring protons are equivalent. In 1-Ethyl, they are chemically distinct but often overlap.
N-H Proton
Broad Singlet: 5.0 – 6.5 (br s, 1H)
Absent
Key distinguishing feature. Shift varies with concentration and water content.
Table 2: 13C NMR Comparison (
)
Carbon Environment
1-Ethylimidazolidin-2-one ( ppm)
DMI ( ppm)
Carbonyl (C=O)
161.5
162.6
Ring
38.5, 45.2 (Two signals)
46.8 (One signal)
Substituent
37.8 (Ethyl )
31.4 (Methyl )
Terminal Alkyl
12.6 (Ethyl )
N/A
Experimental Protocol: Characterization Workflow
To ensure reproducibility, specifically regarding the labile N-H proton, follow this "Self-Validating" protocol.
Reagents & Preparation[2][3][4][5][6][7]
Analyte: 1-Ethylimidazolidin-2-one (>98% purity).
Solvent A (
): Standard characterization.
Solvent B (
): Required for sharp N-H observation.
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.
Step-by-Step Workflow
Sample Preparation (Dry):
Weigh 10-15 mg of analyte into a clean vial.
Add 0.6 mL of
(stored over molecular sieves to minimize water).
Why: Water promotes proton exchange, broadening the N-H signal into the baseline. Dry DMSO slows exchange, sharpening the triplet/singlet.
Acquisition (1H NMR):
Pulse Sequence: Standard zg30 (30° pulse).
Scans: 16 (sufficient for >10mg).
Relaxation Delay (D1): Set to
seconds.
Reasoning: The quaternary carbonyl carbon affects relaxation times of adjacent protons; adequate D1 ensures accurate integration of the ethyl quartet vs. ring multiplets.
Acquisition (13C NMR):
Pulse Sequence: zgpg30 (Proton-decoupled).
Scans:
(Carbonyls relax slowly and have no NOE enhancement).
Validation: Verify the carbonyl peak at ~160 ppm. If absent, increase D1 to 5 seconds.
Graphviz Diagram: Experimental Decision Tree
This logic flow ensures you select the correct solvent based on your data needs.
Figure 2: Solvent selection decision tree for optimizing spectral resolution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567600, 1-Methylimidazolidin-2-one (Analogue Reference). Retrieved from [Link]
AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 1656 (1,3-Dimethyl-2-imidazolidinone). (General Reference for cyclic urea shifts).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for N-H acidity context). Retrieved from [Link]
Comparing CO2 absorption capacity of 1-Ethylimidazolidin-2-one and MEA
Title: Comparative Analysis of CO₂ Absorption: 1-Ethylimidazolidin-2-one vs. Monoethanolamine (MEA) When engineering carbon capture workflows, the selection of the absorption solvent dictates the thermodynamic limits, en...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of CO₂ Absorption: 1-Ethylimidazolidin-2-one vs. Monoethanolamine (MEA)
When engineering carbon capture workflows, the selection of the absorption solvent dictates the thermodynamic limits, energy penalty, and operational longevity of the entire facility. Monoethanolamine (MEA) has long served as the benchmark chemical absorbent for post-combustion CO₂ capture[1]. However, its susceptibility to severe thermal and oxidative degradation has driven researchers to explore alternative molecular architectures.
1-Ethylimidazolidin-2-one, a cyclic urea derivative, represents a fundamentally different class of solvent—a physical absorbent. This guide objectively compares the CO₂ absorption capacity, mechanistic pathways, and experimental validation protocols for MEA and 1-Ethylimidazolidin-2-one, providing researchers with the causality behind their performance metrics.
Mechanistic Causality: Chemisorption vs. Physisorption
The stark difference in CO₂ capacity between these two molecules stems directly from their nitrogen environments and resulting electronic structures.
MEA (Chemisorption): The primary amine in MEA features a highly localized, nucleophilic lone pair. Upon contact with CO₂, this lone pair attacks the electrophilic carbon, forming a zwitterion intermediate that rapidly deprotonates to yield a stable carbamate[1]. This covalent bond formation allows MEA to achieve high CO₂ loadings even at the low partial pressures typical of post-combustion flue gas (e.g., 0.15 bar).
1-Ethylimidazolidin-2-one (Physisorption): In contrast, the nitrogen atoms in 1-Ethylimidazolidin-2-one are part of a cyclic urea core. Their lone pairs are heavily delocalized into the adjacent carbonyl pi-system via amide resonance[2]. This severe delocalization strips the nitrogen of its nucleophilicity, rendering it chemically inert to CO₂. Consequently, CO₂ absorption occurs purely through physical dissolution (dipole-quadrupole interactions), which strictly follows Henry's Law and requires high pressures to achieve meaningful capacity.
Figure 1: MEA chemisorption vs. 1-Ethylimidazolidin-2-one physisorption pathways.
The Irony of MEA Degradation
A fascinating intersection of these two solvent classes occurs during the thermal degradation of MEA. At stripper temperatures (>120°C), MEA's carbamate undergoes irreversible ring-closing dehydration to form 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA)[3]. HEIA is a direct structural analog to 1-Ethylimidazolidin-2-one.
The formation of this imidazolidin-2-one ring permanently destroys the solvent's chemisorption capacity. This degradation pathway experimentally validates the mechanistic principle that once an amine is converted into a cyclic urea, the nitrogen loses its ability to chemically bind CO₂[3].
Self-Validating Experimental Methodology
To objectively compare a chemical solvent (MEA) with a physical solvent (1-Ethylimidazolidin-2-one), the experimental protocol must decouple chemical adduct formation from physical solubility. We employ a self-validating dual-technique approach: macroscopic isochoric pressure-drop coupled with microscopic in-situ NMR.
Step-by-Step Protocol:
Solvent Preparation & Degassing: Load 50 mL of the target solvent (30 wt% aqueous MEA or pure 1-Ethylimidazolidin-2-one) into a degassing Schlenk flask. Apply vacuum at 298 K for 2 hours to remove dissolved atmospheric gases.
Isochoric Pressure-Drop (Macroscopic Capacity): Transfer the degassed solvent into a 300 mL high-pressure Parr reactor equipped with a magnetic stirrer and a precise pressure transducer. Inject a known molar quantity of CO₂ to achieve the target initial pressure (1 bar for MEA; up to 10 bar for 1-Ethylimidazolidin-2-one).
Equilibration & Calculation: Stir the mixture at 600 RPM at an isothermal 298 K. Monitor the pressure decay until a steady state is reached (typically 2 hours for MEA due to reaction kinetics, and <30 mins for the cyclic urea due to rapid physical dissolution). Calculate the moles of CO₂ absorbed using the Peng-Robinson equation of state based on the final equilibrium pressure.
In-Situ ¹³C NMR Speciation (Microscopic Validation): Extract a 0.5 mL aliquot under an inert atmosphere and analyze via ¹³C NMR.
Validation Logic: For MEA, the appearance of a distinct new peak at ~164 ppm confirms covalent carbamate formation. For 1-Ethylimidazolidin-2-one, the presence of only a single dissolved CO₂ peak at ~125 ppm validates the absence of chemisorption, confirming the physical absorption mechanism.
Quantitative Performance Comparison
The macroscopic and thermodynamic differences between the two solvents are summarized below. While MEA dominates at atmospheric pressures, 1-Ethylimidazolidin-2-one exhibits the classic traits of a physical solvent: linear pressure dependence and drastically lower regeneration energy.
Parameter
Monoethanolamine (MEA)
1-Ethylimidazolidin-2-one
Solvent Classification
Chemical Absorbent (Primary Amine)
Physical Absorbent (Cyclic Urea)
CO₂ Capture Mechanism
Chemisorption (Carbamate formation)
Physisorption (Dipole interactions)
Absorption Capacity (1 bar, 298 K)
~0.50 mol CO₂ / mol solvent
< 0.05 mol CO₂ / mol solvent
Absorption Capacity (10 bar, 298 K)
~0.60 mol CO₂ / mol solvent
~0.25 mol CO₂ / mol solvent
Heat of Absorption (ΔH_abs)
-85 kJ/mol (Highly Exothermic)
-15 to -20 kJ/mol (Weakly Exothermic)
Thermal Stability
Low (Degrades > 120°C)
High (Stable > 200°C)
Regeneration Energy
High (~3.5 - 4.0 GJ/ton CO₂)
Low (Achieved via simple pressure swing)
Conclusion for Drug Development & Chemical Engineering
For researchers designing carbon capture systems, the choice between these molecules depends entirely on the feed gas pressure. MEA remains mandatory for low-pressure, post-combustion flue gas due to its aggressive chemisorption[1]. However, the structural stability of 1-Ethylimidazolidin-2-one—and its immunity to the imidazolidinone-forming degradation pathways that plague MEA[3]—makes it an intriguing physical solvent candidate for high-pressure pre-combustion capture or biogas upgrading, where low regeneration energy is prioritized over low-pressure capacity.
References
1.[1] Simulation of Carbon Dioxide Capture Using Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate. ResearchGate.
2.[2] CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega.
3.[3] Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. American Chemical Society.
Publish Comparison Guide: FTIR Spectroscopic Validation of 1-Ethylimidazolidin-2-one
Executive Summary 1-Ethylimidazolidin-2-one (Mono-ethyl ethylene urea) represents a critical intermediate between the protic, high-melting 2-Imidazolidinone (Ethylene Urea) and the aprotic, polar solvent 1,3-Dimethyl-2-i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethylimidazolidin-2-one (Mono-ethyl ethylene urea) represents a critical intermediate between the protic, high-melting 2-Imidazolidinone (Ethylene Urea) and the aprotic, polar solvent 1,3-Dimethyl-2-imidazolidinone (DMI).[1] In drug development and electrolyte formulation, the specific degree of N-alkylation dictates solubility profiles, hydrogen bonding capacity, and electrochemical stability.[1]
This guide provides a rigorous spectroscopic validation protocol. Unlike standard certificates of analysis that rely on GC-MS for purity, FTIR offers a rapid, non-destructive method to validate functional group integrity—specifically distinguishing the mono-ethylated species from over-alkylated (DMI) or under-alkylated (Ethylene Urea) impurities.
Part 1: The Analytical Challenge
The primary challenge in validating 1-Ethylimidazolidin-2-one lies in its structural subtlety. It retains one secondary amide proton (
), unlike the fully substituted DMI, yet possesses an ethyl group that disrupts the symmetry of the parent Ethylene Urea.
Key Validation Objectives:
Confirm Mono-substitution: Detection of the single
stretch (absent in DMI).
Verify Ring Integrity: Validation of the cyclic urea Carbonyl (
) frequency, which shifts based on ring strain and hydrogen bonding.
Differentiate Alkyl Chains: Distinguishing
-Ethyl () from -Methyl () impurities.
Part 2: FTIR Spectral Deconvolution
The Diagnostic Region: N-H Stretching (3100–3500 cm⁻¹)
This is the Pass/Fail region for distinguishing 1-Ethylimidazolidin-2-one from DMI.[1]
Mechanism: The mono-ethyl derivative possesses one proton on the N3 nitrogen.[1] This proton participates in intermolecular hydrogen bonding, resulting in a broadened absorption band.[1]
Target Signal: Look for a medium-intensity, broad band centered between 3200–3400 cm⁻¹ .[1]
Differentiation:
vs. DMI: DMI is aprotic.[1][2] The spectrum for DMI is essentially flat in this region (excluding overtone noise).[1] Presence of a peak here in a DMI sample indicates contamination; absence in a 1-Ethyl sample indicates over-alkylation.[1]
vs. Ethylene Urea: The parent urea has two
groups and typically shows a more complex or split band structure in the solid state due to extensive crystal lattice H-bonding networks.[1]
The Carbonyl Region: C=O Stretching (1650–1720 cm⁻¹)
The cyclic urea carbonyl is highly sensitive to its electronic environment.
Mechanism: The lone pairs on the nitrogen atoms donate electron density into the carbonyl
orbital (resonance), lowering the bond order compared to ketones.[1] However, ring strain in the 5-membered imidazolidinone ring opposes this, keeping the frequency relatively high.
Target Signal: A very strong, sharp peak at 1680–1710 cm⁻¹ .[1]
Causality of Shift:
H-Bonding Effect:[1] In 1-Ethylimidazolidin-2-one, the Carbonyl serves as an H-bond acceptor for the single N-H group. This interaction slightly weakens the
bond, shifting it to a lower wavenumber compared to a non-interacting dilute solution state.[1]
Comparison: DMI (no H-bond donor) typically absorbs at the higher end of the range (~1700 cm⁻¹) in neat liquid form.
The Fingerprint Region: Alkyl & Ring Modes (<1500 cm⁻¹)
C-N Stretch: Prominent band around 1400–1500 cm⁻¹ .[1]
Ethyl Group Validation: Look for the
scissoring mode near 1450–1460 cm⁻¹ and the characteristic methyl rock of the ethyl chain, often seen near 750–800 cm⁻¹ (though this overlaps with ring breathing modes).[1]
Part 3: Comparative Analysis & Data
The following table contrasts 1-Ethylimidazolidin-2-one with its primary structural analogues.
Analyst Note: The absence of the N-H peak is the definitive confirmation of DMI. If your "1-Ethyl" sample lacks a peak at 3300 cm⁻¹, it is likely mislabeled DMI.[1]
Part 4: Experimental Protocol (ATR-FTIR)
Workflow Logic
We utilize Attenuated Total Reflectance (ATR) because 1-Ethylimidazolidin-2-one is hygroscopic.[1] Transmission modes (KBr pellets) introduce moisture artifacts (O-H stretching) that obscure the critical N-H region.
Benchmarking 1-Ethylimidazolidin-2-one (NEI) vs. Aprotic Cyclic Ureas: A Solvation Polarity Guide
The following guide benchmarks 1-Ethylimidazolidin-2-one (NEI) against established cyclic ureas like DMI and DMPU . Executive Summary 1-Ethylimidazolidin-2-one (NEI) represents a distinct class of cyclic urea solvents co...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks 1-Ethylimidazolidin-2-one (NEI) against established cyclic ureas like DMI and DMPU .
Executive Summary
1-Ethylimidazolidin-2-one (NEI) represents a distinct class of cyclic urea solvents compared to the industry standards 1,3-Dimethylimidazolidin-2-one (DMI) and DMPU . While DMI and DMPU are dipolar aprotic solvents (chemically inert hydrogen bond acceptors), NEI is a monosubstituted cyclic urea. This structural difference retains one N-H proton, classifying NEI as a protic polar solvent with hydrogen bond donating (HBD) capability.
This guide benchmarks NEI’s polarity profile, highlighting its unique position as a "Hybrid Solvent"—offering the high dielectric constant of cyclic ureas combined with the anion-solvating power of protic solvents.
Part 1: Chemical Identity & Structural Benchmarking
The primary distinction in this benchmark is the Isomeric Relationship between NEI and DMI. Both share the molecular formula
and a molecular weight of 114.15 g/mol , but their substitution patterns dictate vastly different solvation mechanisms.
Table 1: Physicochemical Comparison of Cyclic Ureas
Property
1-Ethylimidazolidin-2-one (NEI)
1,3-Dimethylimidazolidin-2-one (DMI)
DMPU
CAS Number
628-12-6 (Generic) / 7726-26-3
80-73-9
7226-23-5
Structure Class
Mono-alkylated (Protic)
Di-alkylated (Aprotic)
Di-alkylated (Aprotic)
Ring Size
5-Membered
5-Membered
6-Membered
H-Bond Donor (HBD)
Yes (1 N-H)
No
No
H-Bond Acceptor (HBA)
High (C=O)
High (C=O)
High (C=O)
Boiling Point
~180–200 °C (Est.)*
225 °C
246 °C
Melting Point
< 25 °C (Liquid)
8.2 °C
-24 °C
Dipole Moment ()
High (> 3.5 D, Est.)
4.05 D
4.23 D
Dielectric Constant ()
High (Est. 30–40)
37.6
36.1
*Note: NEI is often used as an intermediate; bulk solvent data is less standardized than DMI. Values estimated based on structural homology to N-ethyl-2-pyrrolidone (NEP).
Part 2: Solvent Polarity & Mechanistic Analysis
The "Protic Urea" Effect
In DMI and DMPU, the nitrogen atoms are fully methylated. This prevents hydrogen bonding between solvent molecules, resulting in "naked" anions in solution—ideal for accelerating
reactions.
In NEI , the remaining N-H group allows the solvent to:
Self-associate: Increasing viscosity and boiling point relative to a theoretical aprotic isomer.
Solvate Anions: The N-H proton can H-bond to nucleophiles (e.g.,
, ), potentially retarding nucleophilic substitution rates compared to DMI.
Activate Electrophiles: The N-H can act as a weak Brønsted acid or H-bond donor to carbonyls/epoxides, potentially accelerating acid-catalyzed ring openings.
Solvatochromic Parameters (Kamlet-Taft)
To objectively measure NEI against DMI, we utilize the Kamlet-Taft parameters:
(Acidity/HBD): DMI 0.00. NEI > 0.40 (Significant H-donor ability).
(Basicity/HBA): Both DMI and NEI have high values (> 0.70) due to the urea carbonyl oxygen.
(Polarizability): Both are highly polar (), stabilizing charged transition states.
Part 3: Experimental Protocols for Polarity Determination
To validate NEI's performance in your specific workflow, use these self-validating protocols.
Protocol A: Determination of
(Reichardt’s Dye)
This method quantifies the overall solvent polarity based on the solvatochromic shift of a betaine dye.
) if H-bonding stabilizes the ground state dye more than the excited state.
Protocol B: Visualizing Solvation Mechanisms
The following diagram illustrates the decision logic for selecting NEI vs. DMI based on mechanistic requirements.
Caption: Decision matrix for selecting between Aprotic (DMI) and Protic (NEI) cyclic ureas based on reaction mechanism.
Part 4: Safety & Toxicology Note
DMPU/DMI: Developed as safer alternatives to HMPA (carcinogen). However, DMI and DMPU are still reproductive toxins and readily absorbed through the skin.
NEI: Toxicological data is less extensive than DMI. As a secondary amine derivative, potential for nitrosamine formation exists if exposed to nitrosating agents. Handle with nitrile gloves and in a fume hood .
References
Loekkemyhr, P., et al. (2025). Physical Properties and Applications of Cyclic Ureas. Journal of Chemical & Engineering Data.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Mitsui Chemicals. (2024). DMI (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet.
PubChem. (2025).[2][3] Compound Summary for 1-Ethyl-2-imidazolidinone. National Library of Medicine.
Thermal stability comparison of imidazolidinone derivatives for industrial applications
Topic: Thermal Stability Comparison of Imidazolidinone Derivatives for Industrial Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermal Stability Comparison of Imidazolidinone Derivatives for Industrial Applications
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazolidinone derivatives occupy two distinct but critical niches in modern chemical industry: as robust, polar aprotic solvents (e.g., DMI) replacing carcinogenic HMPA, and as high-precision chiral organocatalysts (e.g., MacMillan catalysts). This guide provides a technical comparison of their thermal stability profiles, distinguishing between chemical decomposition limits relevant to process safety and operational thermal limits relevant to stereoselectivity.
Part 1: Industrial Solvents – The Cyclic Urea Advantage
In industrial synthesis, 1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as the superior alternative to HMPA and NMP. Its cyclic urea core confers exceptional resistance to thermal and hydrolytic degradation compared to linear ureas or lactams.
Comparative Thermal Stability Data
The following table synthesizes experimental data for DMI against its primary industrial competitors: N-Methyl-2-pyrrolidone (NMP) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
Property
DMI (1,3-Dimethyl-2-imidazolidinone)
DMPU (Tetrahydro-pyrimidinone)
NMP (N-Methyl-2-pyrrolidone)
HMPA (Reference)
Structure Type
5-membered Cyclic Urea
6-membered Cyclic Urea
5-membered Lactam
Phosphoramide
Boiling Point
224–226 °C
246 °C
202 °C
233 °C
Flash Point
120 °C
121 °C
91 °C
105 °C
Thermal Limit ()
~250 °C
~240 °C
~200 °C
~230 °C
Hydrolytic Stability
High (Stable to Alkali)
High
Moderate (Ring opens in acid/base)
Low (Hydrolyzes)
Safety Profile
Irritant; Suspected Reprotoxin
Reprotoxin
Reprotoxin (SVHC)
Carcinogen
Mechanistic Insight: Why DMI Outperforms NMP
Resonance Stabilization: The nitrogen lone pairs in DMI are strongly conjugated with the carbonyl group. In a 5-membered ring, this planar geometry is energetically favorable, reducing the electrophilicity of the carbonyl carbon.
Ring Strain & Hydrolysis: Unlike NMP (a lactam), which is susceptible to ring-opening hydrolysis under alkaline conditions at elevated temperatures (
), DMI’s urea linkage is significantly more robust. Industrial data confirms DMI remains stable in the presence of concentrated NaOH at , whereas NMP degrades.
Part 2: Chiral Organocatalysts – Operational vs. Chemical Stability
For drug development professionals utilizing MacMillan-type imidazolidinone catalysts, "stability" has two definitions:
Chemical Stability (
): The temperature at which the molecule degrades (e.g., decarboxylation, oxidation).
Stereochemical Stability (
): The temperature at which enantioselectivity erodes due to conformational flexibility or reversible iminium formation.
Stability Profile of MacMillan Catalysts
Chemical Decomposition: Most imidazolidinone salts (TFA or HCl salts) exhibit high melting points (
) and are chemically stable solids at room temperature. Thermogravimetric analysis (TGA) of analogous polymeric imidazolidinones shows mass loss onset typically between 150–300 °C , driven by loss of the acid counter-ion followed by ring fragmentation.
Operational Limit: While chemically stable up to ~
, the operational limit is often to . Above this, the transient iminium/enamine intermediates suffer from rapid hydrolysis or lack of facial discrimination, drastically lowering the enantiomeric excess (ee) of the product.
Workflow: Determining Thermal Limits
The following diagram illustrates the decision matrix for selecting reaction temperatures based on catalyst stability.
Caption: Decision workflow distinguishing between process safety limits (solvents) and quality attribute limits (catalysts).
Part 3: Experimental Protocols for Stability Assessment
To validate the thermal stability of a specific imidazolidinone derivative, the following standardized protocols should be employed. These methods ensure reproducibility and safety during scale-up.
Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Onset
Objective: Determine the temperature of chemical degradation (
).
Sample Preparation:
Liquids (DMI): Use a hermetically sealed aluminum pan with a laser-drilled pinhole to prevent premature evaporation while allowing decomposition gases to escape. Sample mass: 10–15 mg.
Solids (Catalysts): Use an open alumina or platinum crucible. Sample mass: 5–10 mg.
Instrument Setup:
Purge Gas: Nitrogen (
) at 50 mL/min (to rule out oxidative degradation initially).
Equilibration: Hold at
for 5 minutes.
Ramp:
Heat from
to at a rate of /min .
Data Analysis:
Identify
as the intersection of the baseline and the tangent of the first weight loss step.
Acceptance Criteria: For industrial solvents,
must be above the intended process temperature.
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Events
Objective: Detect melting points, glass transitions, and exothermic decomposition energies.
Sample Preparation: Encapsulate 2–5 mg of sample in a high-pressure gold-plated steel pan (if decomposition is expected to generate pressure) or a standard aluminum pan.
Ramp:
Heat/Cool/Heat cycle:
to at /min.
Critical Safety Check:
Observe the cooling curve for recrystallization (confirms the material did not decompose in the first heat).
Warning: Any sharp exothermic peak (
) indicates a potential runaway hazard. DMI is generally stable, but mixtures with strong oxidizers must be tested carefully.
Visualization: Thermal Degradation Pathway
Understanding how these molecules break down aids in impurity profiling.
Caption: Simplified degradation pathway for cyclic ureas under extreme thermal stress.
Conclusion & Recommendations
For industrial applications, 1,3-Dimethyl-2-imidazolidinone (DMI) represents the gold standard for thermal stability among polar aprotic solvents, offering a safe operating window up to 250°C and superior resistance to alkaline hydrolysis compared to NMP.
For MacMillan-type organocatalysts , researchers must differentiate between the high chemical stability of the salt form (often stable >200°C) and the low operational stability of the catalytic cycle (often <40°C).
Final Recommendation:
Replace HMPA with DMI in high-temperature nucleophilic substitutions.
Conduct TGA/DSC on all new imidazolidinone intermediates before scaling above 100°C to rule out exothermic decomposition.
References
Cole-Parmer. (2005). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
Maynooth University. (2016). Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels−Alder Cycloaddition. Retrieved from [Link]
Safety & Regulatory Compliance
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